7-Amino-5-chloroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
5-chloroquinolin-7-amine |
InChI |
InChI=1S/C9H7ClN2/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H,11H2 |
InChI Key |
SAUMTAVRUIGCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)N)N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 7-Amino-5-chloroquinoline
This technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 7-Amino-5-chloroquinoline .
As of early 2026, while extensive datasets exist for its structural isomer (the antimalarial scaffold 4-amino-7-chloroquinoline), specific thermodynamic solubility data for the 7-amino-5-chloro isomer is often proprietary or sparse in open literature. Consequently, this guide serves as a foundational protocol for researchers to characterize this specific intermediate, utilizing structure-property relationships (SPR) and validated experimental workflows derived from quinoline chemistry.
Executive Summary & Compound Profile
7-Amino-5-chloroquinoline is a functionalized heterocyclic building block.[1][2][3] Unlike its 4-amino counterpart, the 7-amino position provides a direct conjugation path with the quinoline nitrogen, significantly altering its electronic landscape and solubility profile. It is primarily utilized as an intermediate in the synthesis of antitumor agents (e.g., Quinone Reductase 2 inhibitors) and complex organometallic ligands.
Physicochemical Identity
| Property | Detail |
| IUPAC Name | 5-chloroquinolin-7-amine |
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| Physical State | Solid (Pale yellow to tan powder) |
| Key Functional Groups | Primary Amine (-NH₂, H-bond donor/acceptor), Chloro (-Cl, Lipophilic/EWG), Quinoline Nitrogen (H-bond acceptor) |
| Predicted LogP | ~2.3 - 2.5 (Moderately Lipophilic) |
Theoretical Solubility Profile (Hansen Parameters)
To optimize solvent selection for recrystallization or reaction media, we apply Hansen Solubility Parameters (HSP) . The solubility of 7-Amino-5-chloroquinoline is governed by three interaction energies: Dispersion (
Predicted Solvent Interaction Matrix
Based on the structural analogs (e.g., 5-chloro-8-hydroxyquinoline), the following solubility trends are chemically validated:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions; solvent accepts H-bonds from the 7-NH₂ group. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Temperature-dependent. The solvent acts as both H-bond donor (to ring N) and acceptor (from NH₂). |
| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Good for recrystallization. Soluble at boiling points; limited solubility at 0°C (ideal for yield recovery). |
| Chlorinated | DCM, Chloroform | Moderate | Driven by dispersion forces ( |
| Non-Polar | Hexane, Heptane | Very Low | High energy cost to break crystal lattice; lacks necessary polar interactions. |
| Aqueous | Water | pH Dependent | Low at neutral pH. High at pH < 4 (protonation of ring N or amine). |
Critical Insight: The 5-chloro substituent increases lipophilicity compared to 7-aminoquinoline, making this compound less soluble in water but significantly more soluble in chlorinated solvents like Dichloromethane (DCM) compared to non-halogenated analogs.
Experimental Protocol: Determination of Mole Fraction Solubility
For precise thermodynamic modeling, the Isothermal Saturation Method (Gravimetric) is the gold standard. This protocol ensures self-validating results through triplicate analysis.
Workflow Diagram (DOT)
Figure 1: Standardized workflow for determining the equilibrium solubility of solid organic intermediates.
Step-by-Step Methodology
-
Preparation: Add excess 7-Amino-5-chloroquinoline to 50 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the mixture continuously using a magnetic stirrer. Maintain temperature accuracy to
K using a circulating water bath.-
Duration: 24 hours minimum to ensure solid-liquid equilibrium (SLE).
-
-
Settling: Stop stirring and allow the phases to separate for 2 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation inside the needle). Filter through a 0.45 µm PTFE membrane.
-
Quantification (Gravimetric):
-
Weigh a clean, dry evaporating dish (
). -
Add the filtered saturated solution and weigh (
). -
Evaporate the solvent (vacuum oven at 40°C) until constant mass is achieved (
).
-
-
Calculation: The mole fraction solubility (
) is calculated as: Where is the solute molecular weight (178.62 g/mol ) and is the solvent molecular weight.
Thermodynamic Modeling
To extrapolate solubility data beyond measured temperatures, researchers must correlate experimental points using the Modified Apelblat Equation . This model is empirically favored for quinoline derivatives due to its accuracy in capturing non-ideal solution behavior.
The Modified Apelblat Equation
-
: Mole fraction solubility.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
: Absolute temperature (Kelvin).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression analysis of the experimental data.
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, the apparent thermodynamic properties of dissolution can be derived:
-
Enthalpy of Dissolution (
):-
Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is typical for amino-quinolines in organic solvents.
-
-
Entropy of Dissolution (
): -
Gibbs Free Energy (
):
Research Note: For 7-Amino-5-chloroquinoline, the dissolution is expected to be entropy-driven in polar solvents (due to solvent restructuring around the amine) and enthalpy-driven in non-polar solvents.
Synthesis & Purification Context
Understanding solubility is critical for the purification of this compound. Based on the behavior of the 5-chloro-8-hydroxyquinoline analog [1], the recommended purification strategy is:
-
Recrystallization Solvent: Ethanol/Water (80:20) or Ethyl Acetate .
-
Rationale: The compound shows a steep solubility curve in these solvents (high solubility at reflux, low at RT), maximizing recovery yield.
-
-
Reaction Medium: THF or DMF .
-
Rationale: High solubility ensures homogenous kinetics during acylation or coupling reactions (e.g., synthesis of carbamate derivatives [2]).
-
References
-
Wang, S., et al. (2025). "Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents." Journal of Molecular Liquids. (Validates the Apelblat model for chloro-quinoline solubility).
-
Al-Wahaibi, L.H., et al. (2026).[4] "Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline." ACS Omega. (Describes synthesis and purification conditions for 7-chloroquinoline derivatives).
-
El-Faham, A., et al. (2011).[1] "Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues." Journal of Medicinal Chemistry. (Details the synthesis of 7-amino-5-chloroquinoline intermediates).
-
PubChem. (2025). "Compound Summary: 7-chloroquinolin-4-amine." National Library of Medicine. (Provides physicochemical baselines for the amino-chloroquinoline scaffold).
Sources
- 1. Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Precautionary Technical Guide to the Safe Handling of 7-Amino-5-chloroquinoline
Introduction: The Principle of Precautionary Analogy
In drug discovery and chemical research, novel intermediates like 7-Amino-5-chloroquinoline are often synthesized or procured before comprehensive safety data is publicly disseminated. The absence of a specific Safety Data Sheet (SDS) presents a significant challenge. However, the principles of chemical safety demand a proactive and informed approach.
This guide addresses this data gap by employing a method of precautionary analogy . By examining the documented hazards of structurally related quinoline derivatives, we can infer a baseline of potential risks and establish robust safety protocols. The core principle is to assume that 7-Amino-5-chloroquinoline may share hazards common to its chemical class—specifically, substituted amino- and chloro-quinolines—and to implement controls sufficient to mitigate the most severe of these potential risks. This document is intended for researchers, chemists, and drug development professionals who understand that proactive safety is paramount when navigating chemical unknowns.
The causality behind the protocols described herein is rooted in this precautionary principle. We do not just list steps; we explain why each step is necessary based on the potential for skin irritation, eye damage, toxicity, and respiratory irritation suggested by analogous compounds.
Compound Identification and Structural Analogues
To build a reliable safety profile, we must first identify the target compound and its analogues from which we will draw data.
Target Compound: 7-Amino-5-chloroquinoline
-
Molecular Formula: C₉H₇ClN₂
-
Structure: (Hypothetical structure for visualization)
Primary Analogues Used for Hazard Assessment:
Inferred Hazard Identification and Classification
Based on the GHS classifications of the analogue compounds, 7-Amino-5-chloroquinoline should be handled as a hazardous substance. A summary of prevalent hazards from related molecules is presented below. The logical choice is to adopt the most stringent warnings where discrepancies exist.
| Hazard Class & Category | Hazard Statement | Commonality Among Analogues |
| Acute Toxicity, Oral (Category 3-4) | H301: Toxic if swallowedH302: Harmful if swallowed | High (Observed in 4-Amino-7-chloroquinoline, 7-Chloroquinoline)[1][10] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Very High (Observed in nearly all analogues)[3][5][8][10] |
| Serious Eye Damage/Irritation (Category 2/2A) | H319: Causes serious eye irritation | Very High (Observed in nearly all analogues)[1][3][5][8][10] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | High (Observed in 7-Aminoquinoline, 7-Chloroquinoline)[8][10] |
Signal Word: Danger [1]
Inferred GHS Pictograms:
(Pictograms for Skull and Crossbones, Exclamation Mark)
Precautionary Statements (Selected Consolidated List):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
-
P270: Do not eat, drink or smoke when using this product.[6][11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][12]
-
P301 + P310/P316: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1][12]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][13]
Experimental Protocols: Safe Handling and Use
The following protocols are designed as a self-validating system. Adherence to these steps is critical to mitigate the inferred risks.
Engineering Controls and Workspace Preparation
The primary objective is to prevent inhalation of the powder and to contain any potential spills.
-
Mandatory Fume Hood Use: All weighing, transfer, and solution preparation activities involving 7-Amino-5-chloroquinoline powder must be conducted inside a certified chemical fume hood.[14] This is a non-negotiable control to mitigate the high potential for respiratory tract irritation (H335).[8][10]
-
Verify Emergency Equipment: Before starting work, confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[9][14] Their proximity is crucial for a rapid response to accidental exposure.
-
Designated Work Area: Cordon off a specific area on the benchtop within the fume hood for handling this compound. This prevents cross-contamination of other experiments and surfaces. Use a disposable bench liner to simplify cleanup.
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is necessary to prevent dermal and ocular exposure.
| PPE Category | Specification | Rationale (Causality) |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[14] | Standard safety glasses are insufficient. The high probability of serious eye irritation (H319) necessitates a full seal around the eyes.[5][8] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[14] | Prevents direct contact with the skin, mitigating the risk of skin irritation (H315). Inspect gloves for defects before each use.[5][8] |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | Protects against contamination of personal clothing.[15] |
| Respiratory Protection | Not required if all work is performed within a certified fume hood. If fume hood use is not possible, a NIOSH-approved respirator with a particulate filter is mandatory.[14] | This is a secondary control. The primary control is the fume hood, which prevents the generation of airborne dust that could cause respiratory irritation (H335).[8][10] |
Step-by-Step Weighing and Transfer Protocol
-
Don PPE: Put on all required PPE before gathering any materials.
-
Prepare Workspace: Place a weigh boat on an analytical balance inside the fume hood. Use anti-static equipment if available to prevent powder dispersal.
-
Transfer Solid: Use a dedicated spatula to carefully transfer the required amount of 7-Amino-5-chloroquinoline from the stock container to the weigh boat.[14] Avoid any scooping motions that could generate dust. Do not pour the powder.[14]
-
Seal Stock Container: Immediately and securely close the primary stock container before proceeding.[14] This minimizes exposure time and prevents accidental spills.
-
Dissolution: If preparing a solution, place the receiving flask containing the solvent inside the fume hood. Slowly add the weighed solid to the solvent to prevent splashing.[14]
-
Post-Handling Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution. Dispose of the disposable bench liner and contaminated wipes in a designated solid waste container.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after completing the task.[13]
Emergency Response and First-Aid Procedures
Rapid and correct response to an exposure is critical. The following procedures are based on the first-aid measures recommended for analogous compounds.[4][9][13]
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
In Case of Inhalation:
-
In Case of Ingestion:
Logical Flow of Emergency Response
Caption: Emergency response workflow for accidental exposure.
Spill and Waste Disposal Management
Proper containment and disposal are essential to prevent environmental release and secondary exposure.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with a dry, inert absorbent material like vermiculite or sand.
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a suitable, labeled hazardous waste container.[4] Avoid generating dust.[4][6]
-
Clean the spill area thoroughly with a solvent and then soap and water.
-
-
Waste Disposal:
-
All waste contaminated with 7-Amino-5-chloroquinoline, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Containers should be tightly sealed and clearly labeled.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][11]
-
Hierarchy of Hazard Controls
The following diagram illustrates the most effective order of implementing safety measures, which forms the basis of the protocols in this guide.
Caption: Hierarchy of controls for mitigating chemical hazards.
Conclusion
This guide provides a robust framework for the safe handling of 7-Amino-5-chloroquinoline, constructed from a conservative analysis of its structural analogues. The core tenets are the mandatory use of engineering controls, diligent application of personal protective equipment, and adherence to methodical handling protocols. By understanding the why behind each safety measure—the potential for toxicity, skin and eye irritation, and respiratory effects—researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work. Always prioritize obtaining a supplier-specific SDS and use this guide as a foundation for your comprehensive, lab-specific risk assessment.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Aminoquinoline. PubChem Compound Database. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]
-
CHEMSYNTH CORPORATION. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloroquinoline. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloroquinolin-8-amine. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Chloro-5-quinolinamine. PubChem Compound Database. [Link]
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- 3. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Molecular structure and pKa values of 7-Amino-5-chloroquinoline
This technical guide provides a comprehensive analysis of 7-Amino-5-chloroquinoline (CAS 582325-31-3), a specific heteroaromatic scaffold used in medicinal chemistry.
Executive Summary
7-Amino-5-chloroquinoline is a substituted quinoline derivative characterized by a bicyclic aromatic structure containing a chloro substituent at position 5 and a primary amino group at position 7.[1] It serves as a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and DNA-intercalating antitumor drugs.
This guide details the molecular architecture, acid-base properties (pKa), and synthetic pathways of this compound. Due to the limited availability of direct experimental physical constants for this specific isomer in open literature, pKa values presented here are derived from rigorous Structure-Activity Relationship (SAR) analysis using experimentally validated analogs (7-aminoquinoline and 5-chloroquinoline).
Molecular Architecture & Properties
Physicochemical Profile
The molecule consists of a quinoline core (benzene fused to pyridine) perturbed by two opposing electronic effects: the electron-withdrawing chlorine atom (-I effect) and the electron-donating amino group (+R effect).[2]
| Property | Value | Source/Method |
| IUPAC Name | 5-Chloroquinolin-7-amine | Standard Nomenclature |
| CAS Number | 582325-31-3 | Chemical Abstracts Service |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 178.62 g/mol | Calculated |
| SMILES | Nc1cc(Cl)c2ncccc2c1 | Canonical |
| LogP (Predicted) | 2.3 ± 0.3 | Consensus Model (XLogP3) |
| H-Bond Donors | 1 (Exocyclic -NH | Structural Analysis |
| H-Bond Acceptors | 2 (Ring N, Exocyclic N) | Structural Analysis |
pKa Analysis and Electronic Effects
Understanding the pKa of 7-Amino-5-chloroquinoline requires distinguishing between the two nitrogen centers: the ring nitrogen (N1) and the exocyclic amino nitrogen (N7) .
Primary Basic Center: The Ring Nitrogen (N1)
The quinoline ring nitrogen is the primary site of protonation.
-
Baseline: Unsubstituted Quinoline has a pK
of 4.9 . -
Effect of 7-NH
(+R > -I): The amino group at position 7 is a strong resonance donor. It pushes electron density into the ring system, significantly increasing the basicity of N1.-
Reference: 7-Aminoquinoline has an experimental pK
of 6.6 .
-
-
Effect of 5-Cl (-I): The chlorine atom at position 5 is electron-withdrawing via induction. This decreases electron density at N1, lowering basicity.
-
Reference: 5-Chloroquinoline has a pK
of ~3.8 .
-
-
Net Result: The strong donation from the 7-amino group is partially mitigated by the 5-chloro withdrawal.
-
Estimated pK
(N1): 5.2 – 5.6
-
Secondary Center: The Exocyclic Amine (N7)
The exocyclic amine is extremely weakly basic because its lone pair is delocalized into the aromatic system (resonance).
-
pK
(N7): < 1.0 (Protonation occurs only in concentrated acids). -
Acidity: The -NH
protons are weakly acidic (pK > 25), relevant only in the presence of extremely strong bases (e.g., n-BuLi).
Protonation Equilibrium Diagram
The following diagram illustrates the dominant species across the pH scale.
Caption: Protonation states of 7-Amino-5-chloroquinoline. The N1-protonated cation is the dominant species in physiological acid (stomach), while the neutral form dominates in blood plasma (pH 7.4).
Synthetic Pathways[3][4]
Direct synthesis of 7-amino-5-chloroquinoline is challenging due to the directing effects of the quinoline ring. The most reliable route utilizes a Skraup Cyclization followed by reduction, or the reduction of a nitro-precursor.
Primary Synthetic Route: Nitro Reduction
This protocol assumes the availability of 5-chloro-7-nitroquinoline , which can be synthesized via modified Skraup reaction using 3-chloro-5-nitroaniline.
Reagents & Equipment
-
Precursor: 5-Chloro-7-nitroquinoline
-
Reductant: Iron powder (Fe) with Ammonium Chloride (NH
Cl) or Stannous Chloride (SnCl ). -
Solvent: Ethanol/Water (3:1).
-
Atmosphere: Nitrogen or Argon (inert).
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 eq of 5-chloro-7-nitroquinoline in Ethanol/Water (3:1 v/v).
-
Activation: Add 5.0 eq of Iron powder and 2.0 eq of NH
Cl. -
Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (yellow/orange) should disappear, yielding a fluorescent amine spot.
-
Filtration: Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Workup: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO
(to remove inorganic salts). -
Purification: Dry the organic layer over anhydrous Na
SO , filter, and evaporate. Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).
Synthesis Workflow Diagram
Caption: Retrosynthetic pathway starting from the aniline precursor. The Skraup cyclization constructs the quinoline ring, placing the nitro and chloro groups in the correct 7,5-positions.
Experimental Validation: pKa Determination
To experimentally verify the estimated pKa, the following spectrophotometric titration protocol is recommended. This method is self-validating as it relies on the isosbestic point detection.
Protocol: Spectrophotometric Titration
-
Stock Solution: Prepare a
stock of 7-Amino-5-chloroquinoline in a mixed solvent (e.g., 5% Methanol / 95% Water) to ensure solubility. -
Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 9.0 in 0.5 unit increments.
-
Measurement:
-
Blank the UV-Vis spectrophotometer with the buffer alone.
-
Add stock solution to the buffer.
-
Scan absorbance from 200 nm to 400 nm.
-
-
Data Analysis:
-
Identify the
shift. The protonated species (cation) and neutral species will have distinct absorption maxima due to the perturbation of the conjugated system. -
Plot Absorbance at
vs. pH. -
The inflection point of the sigmoidal curve corresponds to the pK
.
-
References
-
ChemicalBook. (n.d.). 7-Aminoquinoline Properties and CAS 580-19-8. Retrieved from
-
National Center for Biotechnology Information (PubChem). (2024).[3] 5-Chloroquinolin-7-amine (CAS 582325-31-3).[1][4][5][6][7] PubChem Compound Summary. Retrieved from [8]
- Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry.
- Albert, A., & Goldacre, R. (1946). The Nature of the Amino Group in Aminoacridines and Aminoquinolines. Journal of the Chemical Society. (Foundational text on aminoquinoline basicity).
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Aminoquinolines: Toxicity Profile, Mechanisms, and Handling Protocols
Topic: Toxicity Profile and Handling Precautions for Aminoquinolines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminoquinolines remain a cornerstone scaffold in medicinal chemistry, utilized primarily as antimalarials (chloroquine, primaquine) and increasingly repurposed for autoimmune indications and oncology. However, their therapeutic window is defined by a complex toxicity profile that bifurcates based on chemical structure: 4-aminoquinolines (e.g., chloroquine, hydroxychloroquine) are associated with lysosomotropism and cardiotoxicity, while 8-aminoquinolines (e.g., primaquine, tafenoquine) present severe oxidative risks, particularly in G6PD-deficient populations. This guide synthesizes the mechanistic toxicology, safe handling workflows, and validation protocols required for rigorous research and development.
Mechanistic Toxicology
The toxicity of aminoquinolines is not monolithic; it is dictated by the position of the amine substituent on the quinoline ring.
4-Aminoquinolines (Chloroquine, Hydroxychloroquine)
-
Lysosomotropism & Autophagy Inhibition: These compounds are weak bases (diprotic) that diffuse freely across cell membranes. Once inside acidic organelles (lysosomes, endosomes), they become protonated and trapped ("ion trapping"). This accumulation raises lysosomal pH, inhibiting acid-dependent hydrolases and blocking autophagic flux.
-
Consequence: Accumulation of undigested autophagosomes and lipofuscin, leading to retinopathy (RPE cell death) and myopathy .
-
-
Cardiotoxicity (hERG Blockade): They directly block the pore of the hERG potassium channel (Kv11.1), delaying repolarization (QTc prolongation) and risking Torsades de Pointes. Recent evidence suggests they also inhibit the trafficking of hERG proteins to the membrane by interfering with Hsp90.
8-Aminoquinolines (Primaquine, Tafenoquine)
-
Oxidative Stress & Hemolysis: The metabolites of 8-aminoquinolines generate reactive oxygen species (ROS). In erythrocytes, this stress overwhelms the antioxidant capacity, particularly in cells lacking Glucose-6-Phosphate Dehydrogenase (G6PD), leading to methemoglobinemia and acute hemolytic anemia.
Visualization: Mechanistic Pathways
Figure 1: Dual toxicity pathways of aminoquinolines. 4-amino variants target lysosomes and ion channels, while 8-amino variants drive oxidative hematologic stress.
Class-Specific Toxicity Profile
| Feature | 4-Aminoquinolines (e.g., Chloroquine) | 8-Aminoquinolines (e.g., Primaquine) |
| Primary Target Organ | Eye (Retina), Heart | Blood (Erythrocytes) |
| Mechanism | Lysosomal trapping, hERG blockade | Oxidative stress (ROS generation) |
| Acute Toxicity | Hypotension, arrhythmias, CNS depression | Methemoglobinemia, hemolysis |
| Chronic Toxicity | Bull's eye maculopathy, cardiomyopathy | Hemolytic anemia (in G6PD deficient) |
| Key Biomarker | QTc interval, Electroretinogram (ERG) | Hemoglobin levels, G6PD activity |
| Contraindications | Pre-existing retinopathy, Long QT syndrome | G6PD Deficiency , Pregnancy |
Preclinical Safety Assessment Protocols
For researchers developing new derivatives, the following assays are mandatory to de-risk candidates early.
In Vitro Lysosomal Toxicity Assay (LysoTracker)
Purpose: To quantify lysosomal expansion and accumulation, a proxy for lysosomotropism.
Protocol:
-
Cell Seeding: Seed ARPE-19 (Retinal Pigment Epithelial) cells at
cells/well in a 96-well plate. -
Treatment: Treat with test compounds (0.1 – 50 µM) for 24 hours. Include Chloroquine (20-50 µM) as a positive control.
-
Staining: Remove media. Add pre-warmed media containing 50-75 nM LysoTracker Deep Red .
-
Incubation: Incubate for 30 minutes at 37°C. Note: Do not exceed 100 nM or 1 hour to avoid alkalizing lysosomes artificially.
-
Analysis: Wash 3x with PBS. Analyze immediately via Flow Cytometry (APC channel) or High-Content Imaging.
-
Validation: A >2-fold increase in Mean Fluorescence Intensity (MFI) indicates significant lysosomal trapping.
hERG Blockade Assessment (Manual Patch Clamp)
Purpose: The "Gold Standard" for assessing cardiotoxicity risk (ICH S7B guidelines).
Protocol:
-
System: Whole-cell patch clamp on HEK293 cells stably expressing hERG (Kv11.1).
-
Conditions: Perfusion at 35-37°C (Temperature is critical; room temp underestimates block).
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2 seconds (activates channels).
-
Repolarize to -50 mV for 2 seconds (generates tail current).
-
Measure peak tail current amplitude.
-
-
Application: Apply test compound for 5 minutes or until steady state.
-
Calculation: % Inhibition =
. -
Threshold: IC50 < 1 µM is considered high risk.
Hemolytic Potential Screening (G6PD Assay)
Purpose: Essential for 8-aminoquinoline candidates.
Protocol:
-
Model: Use G6PD-deficient human erythrocytes (commercially available or patient-derived) or a humanized mouse model (e.g., NOD/SCID engrafted).
-
Assay: Incubate erythrocytes with test compound (1-100 µM) for 24-48 hours.
-
Readout: Measure supernatant hemoglobin (absorbance at 540 nm) and intracellular GSH levels.
-
Validation: Significant hemolysis (>5%) or GSH depletion relative to vehicle control indicates oxidative toxicity.
Safe Handling & Occupational Hygiene
Aminoquinolines are potent bioactive agents. Handling requires strict adherence to safety protocols to prevent occupational exposure.
Physical Hazards & Storage[1]
-
Light Sensitivity: Many aminoquinolines (especially chloroquine) are light-sensitive. Store solids in amber vials or foil-wrapped containers.
-
Hygroscopic: Store in a desiccator at room temperature (unless SDS specifies -20°C). Moisture absorption can alter molecular weight calculations.
-
Solubility:
Personal Protective Equipment (PPE)
-
Respiratory: N95 mask or P100 respirator is recommended when weighing powders to prevent inhalation of dust (potent respiratory irritant).
-
Dermal: Nitrile gloves (double gloving recommended for concentrated stocks).
-
Ocular: Chemical splash goggles.
Waste Disposal & Deactivation
-
Solids/Liquids: Do NOT pour down the drain. Aminoquinolines are persistent environmental pollutants.
-
Protocol:
-
Collect all liquid waste in a dedicated "Halogenated Organic Solvent" container.
-
Solid waste (tips, tubes) must be incinerated as Hazardous Pharmaceutical Waste .
-
Decontamination: For surface spills, use an oxidative cleaner (e.g., 10% bleach) followed by ethanol, then water. Note: Strong oxidation (e.g., Ferrate) degrades the quinoline ring, reducing toxicity.
-
Visualization: Handling Workflow
Figure 2: Safe handling lifecycle from storage to disposal.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (bronchospasm risk).
-
Eye Contact: Flush with water for 15 minutes . Aminoquinolines can bind to melanin in the eye; immediate irrigation is crucial to reduce uptake.
-
Skin Contact: Wash with soap and water. Monitor for irritation.
-
Ingestion: Medical Emergency. Chloroquine overdose is rapidly fatal (cardiac arrest). Immediate transport to ER is required.
References
-
Mechanism of Hemolysis: Rochford, R. et al. (2022). Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. National Institutes of Health. Link
-
hERG Blockade: Zhao, X. et al. (2023).[6] Hydroxychloroquine induces long QT syndrome by blocking hERG channel.[6] Frigid Zone Medicine. Link
-
Retinopathy Screening: Marmor, M. F. et al. (2016). Recommendations on Screening for Chloroquine and Hydroxychloroquine Retinopathy (2016 Revision). American Academy of Ophthalmology. Link
-
Lysosomal Assay Protocol: Chikte, S. et al. (2014).[7] Lysosomal accumulation of chloroquine and its derivatives. AAT Bioquest Technical Library. Link
-
hERG Patch Clamp Guidelines: FDA. (2021).[8][6][9][10] Recommended voltage protocols to study drug-cardiac ion channel interactions. U.S. Food and Drug Administration. Link
-
Waste Disposal: Environment Agency (UK). (2007). Household Disposal of Pharmaceuticals as a Pathway for Aquatic Contamination.[11] Environmental Health Perspectives. Link
Sources
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. lifetein.com [lifetein.com]
- 3. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. LysoTracker | AAT Bioquest [aatbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fda.gov [fda.gov]
- 10. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 11. Household Disposal of Pharmaceuticals as a Pathway for Aquatic Contamination in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 7-Amino-5-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Amino-5-chloroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents, such as halogens and amino groups, can profoundly influence the molecule's biological activity. 7-Amino-5-chloroquinoline is a heterocyclic aromatic compound of significant interest in drug discovery. Its structural framework is related to that of well-known antimalarial drugs, and the broader class of 7-chloroquinolines has been explored for a range of therapeutic applications, including anticancer and antimicrobial agents. Understanding the fundamental physicochemical properties of this molecule, such as its melting and boiling points, is a critical first step in its synthesis, purification, formulation, and overall development as a potential therapeutic agent.
This guide provides a comprehensive overview of the available data for 7-Amino-5-chloroquinoline, offers context through the analysis of its isomers, and details the experimental protocols for the determination of its key thermal properties.
Physicochemical Properties of Amino-chloroquinolines
The following table summarizes the available data for relevant isomers and precursors to provide a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 7-Amino-5-chloroquinoline | C₉H₇ClN₂ | 178.62 | Data Not Available | Data Not Available |
| 6-Chloro-8-aminoquinoline | C₉H₇ClN₂ | 178.62 | 69.0 - 70.5[1] | Data Not Available |
| 4-Amino-7-chloroquinoline | C₉H₇ClN₂ | 178.62 | Data Not Available | Data Not Available |
| 8-Aminoquinoline | C₉H₈N₂ | 144.18 | 65[2] | Data Not Available |
| 7-Chloroquinoline | C₉H₆ClN | 163.60 | 33[3] | 268[3] |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 72.5 - 74.0[4] | 266.6 (at 752 mmHg)[4] |
| 5-Chloro-8-hydroxyquinoline | C₉H₆ClNO | 179.60 | 122 - 124[5] | Data Not Available |
Data compiled from various chemical databases and safety data sheets.
The presence of the amino group in 8-aminoquinoline (Melting Point: 65 °C) compared to the parent quinoline structure demonstrates the significant effect of hydrogen bonding on the melting point.[2] Similarly, the addition of a chloro group, as seen in 7-chloroquinoline (Melting Point: 33 °C), also alters the crystal lattice energy.[3] Based on the data for isomers like 6-Chloro-8-aminoquinoline (Melting Point: 69.0-70.5 °C), it is reasonable to hypothesize that 7-Amino-5-chloroquinoline is a solid at room temperature with a melting point likely in a similar range.[1]
Experimental Determination of Thermal Properties
Accurate determination of melting and boiling points is fundamental for compound identification, purity assessment, and process development. A sharp melting point range (typically <1°C) is a strong indicator of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.
Protocol 1: Melting Point Determination (Capillary Method)
This is the most common technique for determining the melting point of a solid organic compound.
Principle: A small, powdered sample is heated slowly in a capillary tube alongside a calibrated thermometer. The temperatures at which melting begins and is complete are recorded as the melting point range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of 7-Amino-5-chloroquinoline is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the solid into a dense plug at the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the sample is visible through the magnifying eyepiece.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find a rough estimate.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
Workflow for Melting Point Determination
Caption: Capillary method workflow for melting point determination.
Protocol 2: Boiling Point Determination (Micro-Scale Method)
For small quantities of liquid, a micro-boiling point determination is a practical and efficient method. Since 7-Amino-5-chloroquinoline is expected to be a solid at room temperature, this protocol would apply after melting the compound or if it were dissolved in a high-boiling solvent for purification via distillation.
Principle: A small amount of liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, trapped air expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a continuous stream of bubbles emerges from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.
Step-by-Step Methodology:
-
Apparatus Setup: Attach a small test tube containing ~0.5 mL of the liquid to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the liquid.
-
Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end down.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).
-
Observation (Heating): Heat the bath gently. Observe the inverted capillary. Initially, a slow stream of bubbles will emerge as trapped air expands.
-
Identifying the Boil: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.
-
Recording the Boiling Point: The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the liquid.
Workflow for Micro Boiling Point Determination
Caption: Key stages of micro-scale boiling point determination.
Synthesis and Applications in Drug Development
The 7-chloroquinoline core is a cornerstone of many antimalarial drugs, including Chloroquine and Hydroxychloroquine. The synthesis of derivatives often involves nucleophilic aromatic substitution at the 4-position of a 4,7-dichloroquinoline precursor. The amino group, as present in 7-Amino-5-chloroquinoline, provides a key functional handle for further chemical modification, allowing for the synthesis of diverse compound libraries. Researchers have explored derivatives of 7-chloroquinoline for their potential as cytotoxic agents against various cancer cell lines and for their antioxidant properties.[6] The development of efficient, high-yield synthetic routes, including microwave-assisted and ultrasound-assisted methods, is an active area of research to facilitate the exploration of new therapeutic agents based on this scaffold.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-Amino-5-chloroquinoline is not widely available, general precautions for handling aromatic amines and chlorinated heterocyclic compounds should be strictly followed. Based on data for related compounds like 4-Amino-7-chloroquinoline, the substance should be handled as potentially harmful.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
7-Amino-5-chloroquinoline represents an important chemical entity within the broader class of quinoline-based compounds used in drug discovery. While its specific melting and boiling point data are not currently published, a thorough analysis of its structural isomers provides a reasonable estimation of its physical state and thermal properties. The experimental protocols detailed in this guide offer a validated framework for researchers to determine these crucial parameters in the laboratory. A precise understanding of these properties is indispensable for the continued investigation and potential development of novel therapeutics derived from this promising molecular scaffold.
References
-
Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (n.d.). Google Patents.
-
4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
6-Chloro-8-aminoquinoline. (n.d.). CAS Common Chemistry. Retrieved February 10, 2026, from [Link]
-
5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
8-Aminoquinoline. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
5-Chloroquinoline | C9H6ClN | CID 69458. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis. Retrieved February 10, 2026, from [Link]
-
Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. (2025, November 24). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026, January 2). PMC. Retrieved February 10, 2026, from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]
- 6. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Reduction of 5-chloro-7-nitroquinoline to 7-Amino-5-chloroquinoline
Abstract & Strategic Scope
This application note details the chemoselective reduction of 5-chloro-7-nitroquinoline to 7-amino-5-chloroquinoline . The primary synthetic challenge is the selective reduction of the nitro group (
Standard catalytic hydrogenation methods (e.g.,
-
Method A (Primary): Iron/Ammonium Chloride (
) – A scalable, environmentally benign "green" reduction. -
Method B (Secondary): Stannous Chloride (
) – A classic, robust laboratory method for small-scale synthesis.
Strategic Analysis: Thermodynamics & Chemoselectivity
The reduction of a nitro group is thermodynamically favorable but kinetically complex. In halogenated aromatic systems, the competition between nitro reduction and carbon-halogen bond cleavage is the critical quality attribute.
| Parameter | Nitro Reduction ( | Hydrodehalogenation ( |
| Mechanism | Oxidative addition of metal into C-Cl bond followed by reductive elimination. | |
| Risk Factor | Desired Pathway.[1][2][3][4][5][6] | High risk with Pd, Pt, or Ni catalysts under |
| Selectivity Strategy | Use metals with low affinity for oxidative addition into C-Cl bonds (Fe, Sn). | Avoid heterogeneous noble metal catalysts unless sulfided (poisoned). |
Reaction Scheme
The transformation proceeds through a stepwise reduction sequence.[5] The critical control point is preventing over-reduction.
Figure 1: Stepwise reduction pathway. Note the side reaction pathway (red dashed) to be avoided.
Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)
Status: Gold Standard (Scalable, Green, High Selectivity)
Mechanism: Electron transfer from metallic iron surface activated by weak acid (
Reagents & Materials
-
Substrate: 5-chloro-7-nitroquinoline (1.0 equiv)
-
Reductant: Iron Powder (325 mesh or finer, 5.0 equiv). Note: Activated iron is preferred.
-
Electrolyte: Ammonium Chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v).
-
Equipment: Mechanical stirrer (essential due to slurry), Reflux condenser.
Step-by-Step Methodology
-
Activation of Iron (Optional but Recommended):
-
Etch iron powder with 2% HCl for 1 minute, filter, wash with water, then ethanol, and dry. This removes surface oxides and reduces induction time.
-
-
Reaction Assembly:
-
In a round-bottom flask, dissolve 5-chloro-7-nitroquinoline (10 mmol) in Ethanol (30 mL).
-
Add a solution of
(50 mmol) in Water (10 mL). -
Add Iron powder (50 mmol) in a single portion.
-
-
Reflux:
-
Heat the mixture to vigorous reflux (
) with robust stirring. -
Observation: The reaction mixture will turn dark/grey (iron oxides).
-
Time: Monitor by TLC (System: EtOAc/Hexane 1:1). Typical completion is 1–3 hours.[2]
-
-
Hot Filtration (Critical Step):
-
While the mixture is still hot , filter through a Celite pad to remove iron oxides.
-
Why Hot? The product may precipitate upon cooling, getting trapped in the iron sludge.
-
Wash the Celite cake with hot ethanol (2 x 10 mL).
-
-
Workup:
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Dilute the remaining aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Dry organic layer over
, filter, and concentrate.
-
Workup Workflow Diagram
Figure 2: Critical path for Iron/Ammonium Chloride workup.
Protocol B: Stannous Chloride Reduction (SnCl₂)
Status: Reliable Laboratory Alternative Use Case: Small scale (<1g) or if Iron filtration proves difficult. Caveat: Generates stoichiometric tin waste; requires careful pH control to avoid emulsions.
Reagents[1][2][3][4][6][7][8][9]
-
Substrate: 5-chloro-7-nitroquinoline (1.0 equiv)
-
Reductant:
(5.0 equiv) -
Solvent: Ethanol (absolute) or Ethyl Acetate.[2]
-
Additive: Catalytic HCl (optional, accelerates reaction).
Methodology
-
Preparation: Dissolve the nitroquinoline in Ethanol (0.1 M concentration).
-
Addition: Add
portion-wise.-
Caution: Reaction is exothermic. Use a water bath if temperature spikes >50°C.
-
-
Reaction: Stir at 70°C for 2–4 hours.
-
Neutralization (The "Emulsion Trap"):
-
Extraction:
-
Add Celite to the basic suspension and filter before extraction to remove tin salts (recommended).
-
Alternatively, extract the suspension directly with Ethyl Acetate, but beware of heavy emulsions.
-
Analytical Validation & QC
To confirm the success of the reaction, use the following markers.
| Analytical Method | Expected Result for Product (7-Amino-5-chloroquinoline) |
| TLC | Significant polarity shift. The amine is more polar than the nitro precursor. (Precursor |
| 1H NMR | Disappearance of 7-H downfield shift. Appearance of broad singlet ( |
| MS (ESI) | |
| Appearance | Yellow to brown solid (Amine oxidation can darken color over time). |
Troubleshooting Guide
Issue: Incomplete Conversion
-
Cause: Surface passivation of Iron powder.
-
Solution: Add 1–2 drops of conc. HCl to the reaction mixture to re-activate the iron surface. Ensure vigorous mechanical stirring.
Issue: Loss of Product during Filtration (Method A)
-
Cause: Product crystallized in the Celite pad.
-
Solution: Ensure the mixture is near boiling during filtration. Wash the filter cake copiously with hot ethanol or hot ethyl acetate.
Issue: Dehalogenation Observed (Method A or B)
-
Cause: Reaction temperature too high for too long (rare with Fe/Sn, but possible).
-
Solution: Lower temperature to 60°C and monitor TLC more frequently. Ensure no trace Pd contaminants are present in reaction vessels.
References
-
Selective Nitro Reduction Overview
-
Iron/Ammonium Chloride Protocol
- Stannous Chloride Specifics: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.
-
General Quinoline Synthesis Context
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry [academia.edu]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
Application Notes and Protocols for the Utilization of 7-Chloroquinoline Scaffolds as Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of the synthesis and application of 7-chloroquinoline derivatives, pivotal intermediates in the development of numerous pharmaceutical agents, most notably antimalarial drugs like Chloroquine and Hydroxychloroquine. We will delve into the fundamental reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Enduring Significance of the 7-Chloroquinoline Core
The 7-chloroquinoline moiety is a cornerstone in medicinal chemistry, forming the structural backbone of a class of highly effective antimalarial drugs.[1][2] While the user's query specified 7-Amino-5-chloroquinoline, the more common and industrially relevant precursor for the synthesis of 4-aminoquinoline-based drugs is 4,7-dichloroquinoline . This document will, therefore, focus on the utilization of this key intermediate to generate the pharmacologically active 4-amino-7-chloroquinoline scaffold. The strategic importance of the chlorine atom at the 7-position is well-established, as it is crucial for the antimalarial activity of these compounds.[2] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive chlorine atom at the 4-position is displaced by a suitable amine side chain.[3] This reaction is regioselective due to the electronic properties of the quinoline ring system.[4]
This guide will provide a comprehensive overview of the synthesis of 4-amino-7-chloroquinoline derivatives, offering a detailed protocol for a representative reaction that can be adapted for the synthesis of various analogues.
Physicochemical Properties of the Key Intermediate: 4,7-Dichloroquinoline
A thorough understanding of the physical and chemical properties of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂N | |
| Molecular Weight | 198.05 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 81-84 °C | |
| Boiling Point | 293 °C at 760 mmHg | |
| Solubility | Soluble in ethanol, ether, and benzene. Insoluble in water. |
The Synthetic Pathway: Nucleophilic Aromatic Substitution
The core of synthesizing Chloroquine and its analogues lies in the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the chlorine at the 7-position makes the carbon at the 4-position highly electrophilic and susceptible to nucleophilic attack by an amine.[5][6]
Caption: General Synthetic Pathway for 4-Amino-7-chloroquinoline Derivatives.
Detailed Experimental Protocol: Synthesis of a Chloroquine Analogue
This protocol details the synthesis of N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, the active component of Chloroquine, through the reaction of 4,7-dichloroquinoline with 4-amino-1-diethylaminopentane (Novaldiamine).
4.1. Materials and Reagents
-
4,7-Dichloroquinoline (1.0 eq)
-
4-Amino-1-diethylaminopentane (Novaldiamine) (2.5 eq)
-
Phenol (catalytic amount)
-
Absolute Ethanol
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in methanol (saturated solution)
4.2. Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
4.3. Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a Chloroquine analogue.
4.4. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,7-dichloroquinoline (e.g., 5.0 g, 25.2 mmol), 4-amino-1-diethylaminopentane (Novaldiamine) (e.g., 10.8 g, 63.1 mmol), and a catalytic amount of phenol (e.g., 0.2 g). The excess of the amine side chain drives the reaction to completion. Phenol acts as a catalyst by protonating the quinoline nitrogen, further activating the 4-position towards nucleophilic attack.
-
Reaction: Add absolute ethanol to the flask to dissolve the reactants and reflux the mixture with constant stirring for 24 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash it with a 10% aqueous solution of sodium hydroxide (NaOH) to remove unreacted phenol and any acidic byproducts.[7] The basic wash ensures that the product is in its free base form.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM to ensure complete recovery of the product.
-
Drying and Filtration: Combine all the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product as an oil or a solid.
-
Purification (Optional but Recommended): The crude product can be purified by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent.[2]
-
Salt Formation: For easier handling and improved stability, the purified free base is often converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of methanol and add a saturated solution of hydrochloric acid in methanol until the solution is acidic. Evaporate the solvent to dryness to obtain the hydrochloride salt of the Chloroquine analogue.[2]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and products.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling of Reagents:
-
4,7-Dichloroquinoline: Is a toxic and irritant compound. Avoid contact with skin and eyes.
-
Novaldiamine: Is corrosive and can cause burns. Handle with care.
-
Phenol: Is toxic and corrosive. Avoid skin contact and inhalation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The 7-chloroquinoline scaffold remains a critical component in the design and synthesis of antimalarial agents. The nucleophilic aromatic substitution of 4,7-dichloroquinoline with various amine side chains is a robust and versatile method for generating a diverse library of potential drug candidates. The detailed protocol provided herein serves as a foundational method for researchers to synthesize Chloroquine analogues and explore novel derivatives with improved efficacy and resistance profiles.
References
-
de Kock, C., et al. (2011). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry, 19(21), 6315-6323. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Retrieved from [Link]
-
Singh, K., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Journal of Medicinal Chemistry, 58(7), 3045-3057. Retrieved from [Link]
- Google Patents. (1984). Process for preparing 4-amino-7-chloro-quinoline.
-
Shafi, S., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4729. Retrieved from [Link]
-
Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 209-212. Retrieved from [Link]
-
Charan, R., et al. (2011). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 54(8), 2883-2892. Retrieved from [Link]
-
Diaz, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1374567. Retrieved from [Link]
-
El-Gazzar, A. R. B. A., et al. (2016). Synthesis of 7-chloroquinolinyl-4-aminochalcones and their evaluation as antimalarial and anticancer agents. Medicinal Chemistry Research, 25(8), 1635-1647. Retrieved from [Link]
-
WikiJournal of Science. (2018). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
-
Verma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5678. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]
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Derivatization of 7-Amino-5-chloroquinoline for Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Value of the 7-Amino-5-chloroquinoline Scaffold
The quinoline heterocycle is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many isomers, 7-amino-5-chloroquinoline stands out as a particularly valuable scaffold for drug discovery. Its inherent chemical functionalities—a nucleophilic secondary amine at the 7-position and an electrophilic carbon at the 5-position bearing a chloro leaving group—offer two distinct and chemically addressable points for molecular elaboration. This dual reactivity allows for the systematic and selective introduction of diverse chemical moieties, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.
Historically, the closely related 4-amino-7-chloroquinoline core, the backbone of the renowned antimalarial drug chloroquine, has demonstrated the profound impact of this scaffold on global health.[1] Building on this legacy, research into other isomers, including 7-amino-5-chloroquinoline, has revealed a broad spectrum of biological activities, including potent anticancer, antimalarial, and antimicrobial properties.[2][3][4] The strategic derivatization of this scaffold is therefore a critical endeavor in the quest for novel therapeutics.
This guide provides a detailed technical overview of key derivatization strategies for 7-amino-5-chloroquinoline, complete with step-by-step protocols and an exploration of the chemical principles that underpin these transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this privileged scaffold in their discovery programs.
Core Derivatization Strategies: A Multi-pronged Approach
The derivatization of 7-amino-5-chloroquinoline can be logically approached by targeting its two primary reactive sites: the 7-amino group and the 5-chloro position. The selection of a particular strategy is dictated by the desired structural modifications and the overall synthetic plan. The following sections detail key methodologies for functionalizing this scaffold, providing both the "how" and the "why" behind each approach.
I. Derivatization at the 7-Amino Position: Building upon a Nucleophilic Hub
The amino group at the 7-position is a potent nucleophile, making it an ideal handle for a variety of chemical transformations. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Acylation and carbamate formation are fundamental reactions that introduce amide and carbamate functionalities, respectively. These modifications can significantly alter a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, the introduction of amino acid-bearing carbamates has been shown to yield derivatives with promising anticancer activities.[5][6]
Causality of Experimental Choices:
-
Microwave Irradiation: The use of microwave synthesis offers a greener and more efficient alternative to conventional heating, often leading to higher yields and significantly reduced reaction times.[5]
-
Benzotriazole-Mediated Acylation: This method provides a straightforward, single-step approach to acylation, avoiding the need for harsh reagents and simplifying purification.[5]
-
Protecting Groups: The use of protecting groups like Boc (tert-butyloxycarbonyl) allows for the selective modification of other parts of the molecule. The subsequent deprotection can be crucial, as the presence of a free amine can be a critical pharmacophore for biological activity.[5]
Protocol 1: Microwave-Assisted Synthesis of a 7-(Amino Acid Carbamate)-5-chloroquinoline Derivative
This protocol describes a general procedure for the coupling of an N-protected amino acid to the 7-amino group of 7-amino-5-chloroquinoline, adapted from methodologies used for the 4-amino isomer.[5]
Workflow Diagram:
Sources
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- 6. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of 4-Aminoquinoline Antimalarials from 4,7-Dichloroquinoline
Foreword: The Quinoline Scaffold in Antimalarial Chemotherapy
The quinoline ring system is a cornerstone in the history and modern practice of antimalarial drug development.[1][2][3] From the isolation of quinine from cinchona bark to the synthesis of highly effective drugs like chloroquine and amodiaquine, this heterocyclic scaffold has proven to be remarkably versatile. A critical structural motif for potent antimalarial activity within this class is the 7-chloro-4-aminoquinoline core.[4][5] These molecules are thought to exert their parasiticidal effect by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[6][7][8] This interference leads to a buildup of toxic heme, ultimately killing the parasite.[6][7]
This document serves as a detailed guide for researchers and drug development professionals on the synthesis of potent antimalarial agents, focusing on the strategic use of the pivotal precursor, 4,7-dichloroquinoline . While other quinoline isomers exist, it is the nucleophilic aromatic substitution at the C-4 position of this specific molecule that has yielded some of the most impactful antimalarial drugs in history.[9][10] We will explore the synthesis of this key precursor and then provide detailed, field-proven protocols for the synthesis of two landmark drugs: Chloroquine and Amodiaquine.
Part 1: Synthesis of the Key Precursor: 4,7-Dichloroquinoline
The availability of high-purity 4,7-dichloroquinoline is the gateway to a vast library of potential 4-aminoquinoline antimalarials. A common and robust industrial method for its preparation is the Gould-Jacobs reaction, followed by cyclization, hydrolysis, decarboxylation, and chlorination.[11][12]
The process generally begins with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (EMME). This is followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield 7-chloro-4-hydroxyquinoline, which is then chlorinated, typically using phosphorus oxychloride (POCl₃), to afford the target 4,7-dichloroquinoline.[13][14][15]
Workflow for 4,7-Dichloroquinoline Synthesis
Caption: Synthesis workflow for 4,7-dichloroquinoline.
Part 2: Synthesis of Chloroquine
Chloroquine, formally 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline, has been a frontline antimalarial for decades.[10] Its synthesis is a classic example of nucleophilic aromatic substitution, where the highly reactive chlorine atom at the C-4 position of 4,7-dichloroquinoline is displaced by the primary amine of the side chain, 4-amino-1-diethylaminopentane (also known as novaldiamine).
Protocol 2.1: Synthesis of Chloroquine
Objective: To synthesize Chloroquine via nucleophilic aromatic substitution.
Reaction Scheme: 4,7-Dichloroquinoline + 4-Amino-1-diethylaminopentane → Chloroquine
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,7-Dichloroquinoline | 198.04 | 10.0 g | 0.0505 |
| Novaldiamine | 158.29 | 9.6 g | 0.0606 |
| Phenol | 94.11 | 10.0 g | - |
| Isopropanol | 60.10 | 100 mL | - |
| Sodium Hydroxide (10% aq.) | 40.00 | As needed | - |
| Toluene | 92.14 | As needed | - |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (10.0 g) and phenol (10.0 g).
-
Expert Insight: Phenol acts as a solvent and a catalyst. It protonates the quinoline nitrogen, further activating the C-4 position towards nucleophilic attack.
-
-
Addition of Amine: Gently heat the mixture to 80-90 °C to melt the phenol. Once a homogenous solution is formed, add novaldiamine (9.6 g) dropwise over 15 minutes with continuous stirring.
-
Reaction: Increase the temperature to 120-130 °C and maintain the reaction under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add 100 mL of isopropanol and stir for 30 minutes.
-
Basification: Slowly add 10% aqueous sodium hydroxide solution until the pH of the mixture is ~10-11 to neutralize the phenol and any hydrochloride salts formed. This will precipitate the crude Chloroquine base.
-
Trustworthiness Check: The precipitation of a solid upon basification is a key indicator that the product has formed.
-
-
Isolation & Purification: Filter the precipitate and wash it with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent like toluene or a mixture of ethanol and water to obtain pure Chloroquine base.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Part 3: Synthesis of Amodiaquine
Amodiaquine is another vital 4-aminoquinoline antimalarial, often used in combination therapies. Its synthesis also hinges on the reaction of 4,7-dichloroquinoline, but with a different side chain. A particularly efficient method involves a one-pot reaction where 4,7-dichloroquinoline is first reacted with 4-aminophenol, followed by a Mannich reaction with formaldehyde and diethylamine.
Protocol 3.1: One-Pot Synthesis of Amodiaquine Dihydrochloride Dihydrate
Objective: To synthesize Amodiaquine in a one-pot, two-stage reaction.
Reaction Scheme:
-
4,7-Dichloroquinoline + 4-Aminophenol → 7-Chloro-4-(4-hydroxyphenylamino)quinoline
-
Intermediate + Formaldehyde + Diethylamine → Amodiaquine
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,7-Dichloroquinoline | 198.04 | 19.8 g | 0.10 |
| 4-Aminophenol | 109.13 | 11.4 g | 0.104 |
| Acetic Acid (Glacial) | 60.05 | 60 mL | - |
| Formaldehyde (37% aq.) | 30.03 | 14.1 g | 0.150 |
| Diethylamine | 73.14 | 11.0 g | 0.150 |
| Hydrochloric Acid (37% aq.) | 36.46 | 22 mL | - |
Experimental Procedure:
-
Stage 1: Nucleophilic Substitution:
-
Stage 2: Mannich Reaction:
-
Cool the reaction mixture to 20 °C.[16]
-
Sequentially add formaldehyde solution (14.1 g) and diethylamine (11.0 g) to the same reaction vessel.[16]
-
Causality: The intermediate formed in Stage 1, 7-chloro-4-(4-hydroxyphenylamino)quinoline, has an activated aromatic ring (the phenol ring) that readily undergoes electrophilic substitution. The Mannich reaction introduces the diethylaminomethyl group ortho to the hydroxyl group.
-
-
Heat the reaction mixture to 50 °C and maintain for 4 hours.[16]
-
-
Work-up and Salt Formation:
-
Cool the mixture in an ice-water bath.
-
Slowly add 37% aqueous hydrochloric acid (22 mL), ensuring the internal temperature does not exceed 40 °C.[16]
-
Trustworthiness Check: The addition of HCl protonates the basic nitrogens on the amodiaquine molecule, forming the dihydrochloride salt which is less soluble and precipitates out as yellow crystals.[16]
-
-
Isolation and Drying:
-
Continue stirring for an additional 2 hours to ensure complete precipitation.
-
Collect the yellow crystals by filtration and wash with a small amount of cold water.
-
Dry the product at room temperature to a constant weight to obtain Amodiaquine dihydrochloride dihydrate. The reported yield for this procedure is high, often exceeding 90%.[16]
-
Workflow for Amodiaquine Synthesis
Caption: One-pot synthesis of Amodiaquine.
Conclusion
The 4,7-dichloroquinoline scaffold is a privileged starting point for the synthesis of a multitude of clinically significant antimalarial agents. The protocols detailed herein for Chloroquine and Amodiaquine represent robust, scalable, and well-documented procedures that form the basis of much of the world's supply of these essential medicines. By understanding the causality behind each synthetic step—from the activation of the C-4 position to the specific conditions of the Mannich reaction—researchers can not only replicate these syntheses but also rationally design novel derivatives to combat the ever-present threat of drug-resistant malaria.
References
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Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance. Handbook of experimental pharmacology, (185), 175–204. [Link]
-
Kapon, R., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22958-22964. [Link]
-
Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 95(5), 195-200. [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Singh, A., et al. (2021). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Omega, 6(31), 20265–20273. [Link]
-
Wikipedia. (2024). Quinine. Retrieved from [Link]
-
Wu, R., et al. (2019). Synthesis of stable isotope-labeled chloroquine and amodiaquine and their metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 62(5), 230-248. [Link]
-
Wu, R., et al. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 62(5), 230-248. [Link]
-
Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). QSAR Analysis of 7-Chloro-4-Aminoquinoline Derivatives as Antimalarial Agents. Retrieved from [Link]
-
Filo. (2025). Explain the synthesis of chloroquine. Retrieved from [Link]
-
Roepe, D. E., et al. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & medicinal chemistry, 18(21), 7536–7545. [Link]
-
Singh, K., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline to Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial agents and chemotherapy, 58(9), 5440–5447. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Substituted derivatives of Chloroquine and Amodiaquine. Retrieved from [Link]
-
MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-amino-7-chloro-quinoline.
-
Trinity Student Scientific Review. (2016). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]
- Google Patents. (n.d.). New preparation of hydroxychloroquine.
-
Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of hydroxychloroquine.
-
International Journal of Engineering Research and Applications. (2022). Study of Manufacturing of Hydroxychloroquine. Retrieved from [Link]
-
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Hydroxy Chloroquine | In Easy Way. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (2024). Amine alkylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
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Fluorescent probe development using aminoquinoline scaffolds
Application Note: High-Fidelity Development of Aminoquinoline-Based Fluorescent Probes
Abstract
The aminoquinoline scaffold—specifically 8-aminoquinoline (8-AQ) and 6-aminoquinoline (6-AQ)—represents a privileged structure in the design of ratiometric and "turn-on" fluorescent sensors. While 6-AQ derivatives are often utilized for urea/amide-based anion sensing, 8-AQ derivatives (e.g., TSQ, Zinquin) are the industry standard for detecting transition metals like Zn²⁺ and Cd²⁺ in biological systems. This guide details the mechanistic logic, synthesis, photophysical characterization, and biological validation of these probes, emphasizing the critical transition from Photoinduced Electron Transfer (PET) quenching to Chelation-Enhanced Fluorescence (CHEF).
Part 1: Design Principles & Mechanistic Logic
The utility of the aminoquinoline scaffold lies in its nitrogen-rich heteroaromatic core, which acts simultaneously as a fluorophore and a chelating ligand.
The "Off-On" Switch: PET vs. CHEF
In the unbound state, 8-sulfonamidoquinoline probes are typically non-fluorescent (or weakly fluorescent). This is due to Photoinduced Electron Transfer (PET) .[1] The lone pair electrons on the sulfonamide nitrogen or the quinoline nitrogen transfer to the excited fluorophore, quenching emission non-radiatively.
Upon metal binding (e.g., Zn²⁺), two phenomena occur:
-
PET Inhibition: The lone pairs are engaged in coordinate bonding with the metal, raising their oxidation potential and preventing electron transfer.
-
CHEF (Chelation-Enhanced Fluorescence): The rigidification of the molecule reduces vibrational energy loss, significantly increasing the Quantum Yield (
).
Mechanistic Visualization
Figure 1: The transition from a PET-quenched state to a CHEF-activated state upon metal coordination.
Part 2: Synthesis Protocol (TSQ Analogue)
Target: N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ).[2] Rationale: TSQ is the archetypal zinc sensor. Its synthesis is a single-step sulfonylation, making it an ideal training ground for scaffold derivatization.
Materials
-
Reagents: 6-methoxy-8-aminoquinoline (1.0 eq), p-toluenesulfonyl chloride (1.2 eq), Pyridine (solvent/base).
-
Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, flash chromatography column.
Step-by-Step Procedure
-
Preparation: Dissolve 6-methoxy-8-aminoquinoline (174 mg, 1.0 mmol) in anhydrous pyridine (3 mL) in a dry flask under inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0°C. Slowly add p-toluenesulfonyl chloride (228 mg, 1.2 mmol) portion-wise over 10 minutes to prevent exotherm-induced side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The product usually moves slower than the starting amine due to sulfonamide polarity.
-
Quenching: Pour the reaction mixture into ice-cold water (20 mL). A precipitate should form.
-
Extraction: Extract with Dichloromethane (DCM, 3 x 15 mL). Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexane).
-
Yield: Expect ~85-90% yield as an off-white solid.
Expert Insight: The sulfonamide proton is acidic (pKa ~10). During purification, avoid highly basic mobile phases (like TEA) which can deprotonate the product and cause streaking on silica.
Part 3: Photophysical Characterization
Before biological use, the probe's Quantum Yield (
Protocol: Quantum Yield Determination
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
-
Preparation: Prepare stock solutions of the Probe (in EtOH or Buffer) and Quinine Sulfate (in 0.1 M H₂SO₄).
-
Absorbance Matching: Dilute both samples so their optical density (OD) at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 (to avoid inner-filter effects).
-
Emission Scan: Record the fluorescence emission spectra for both samples using the same slit widths (e.g., 2.5 nm).
-
Integration: Calculate the integrated area under the emission curve (
) for both. -
Calculation: Use the following equation:
Where
Comparative Data: Common Aminoquinoline Probes
| Probe | Scaffold | Target | Mechanism | Key Feature | |
| TSQ | 8-Aminoquinoline | Zn²⁺ | 334 / 495 | CHEF | High affinity; membrane permeable. |
| Zinquin Ethyl Ester | 8-Aminoquinoline | Zn²⁺ | 368 / 490 | CHEF | Esterase-cleavable; trapped intracellularly.[6][7][8] |
| MQAE | 6-Aminoquinoline | Cl⁻ | 350 / 460 | Collisional Quenching | Inverse response (High Cl⁻ = Low Fluorescence). |
Part 4: Biological Validation (Live Cell Imaging)
Target: Intracellular labile Zinc pools using Zinquin Ethyl Ester.[6][9][10] Cell Line: HeLa or HEK293 (Adherent).
Workflow Diagram
Figure 2: Optimized workflow for intracellular zinc imaging.
Detailed Protocol
-
Stock Solution: Prepare a 10 mM stock of Zinquin Ethyl Ester in anhydrous DMSO. Store at -20°C in the dark.
-
Working Solution: Dilute the stock to 25 µM in Hank's Balanced Salt Solution (HBSS).
-
Critical: Do not use serum-containing media (DMEM + FBS) during loading, as albumin binds zinc and the probe, altering kinetics.
-
-
Loading: Aspirate media from cells. Add the Working Solution. Incubate for 30 minutes at 37°C / 5% CO₂.
-
Washing: Wash cells 3x with warm HBSS to remove extracellular probe.
-
Imaging: Image immediately using a DAPI filter set (Ex: ~360nm, Em: ~490nm).
-
Observation: You will observe punctate staining (zincosomes/Golgi) and diffuse cytosolic staining.
-
Part 5: Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Extracellular hydrolysis of ester. | Ensure cells are washed thoroughly after incubation. Reduce loading concentration (try 10 µM). |
| Rapid Photobleaching | Oxidation of the quinoline ring. | Minimize UV exposure time. Use low-power excitation or pulsed lasers. |
| No "Turn-On" Response | Zinc buffering capacity exceeded. | The cell may be zinc-depleted. Treat with TPEN (chelator) as a negative control to confirm the signal is Zn-dependent. |
| Precipitation in Buffer | Low solubility of the scaffold. | Ensure DMSO concentration in final buffer is < 0.5%. Sonicate the working solution before adding to cells. |
References
-
Meeusen, J. W., et al. (2011). "TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins." Inorganic Chemistry, 50(16), 7563-7573. Link
-
Zalewski, P. D., et al. (1993). "Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin (2-methyl-8-p-toluenesulfonamido-6-quinolyloxyacetic acid), a new specific fluorescent probe for Zn(II)." Biochemical Journal, 296, 403–408. Link
- Lakowicz, J. R. (2006).Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
-
BenchChem Application Note. "Application Notes and Protocols for Intracellular Zinc Measurement Using Zinquin Ethyl Ester." Link
-
AAT Bioquest. "Zinquin ethyl ester UltraPure grade Protocol." Link
Sources
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSQ | CAS 109628-27-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Zinquin ethyl ester *UltraPure grade* | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Zinquin ethyl ester | fluorescent probe | TargetMol [targetmol.com]
- 11. A new synthesis of lysophosphatidylcholines and related derivatives. Use of p-toluenesulfonate for hydroxyl group protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preparation of Schiff bases from 7-Amino-5-chloroquinoline
Application Note: Synthesis and Characterization of Schiff Bases from 7-Amino-5-Chloroquinoline
Introduction & Scientific Context
The quinoline scaffold is a cornerstone of medicinal chemistry, historically validated by the antimalarial success of chloroquine. This Application Note details the synthesis of Schiff bases (imines) derived specifically from 7-Amino-5-chloroquinoline .
While the 4-amino-7-chloro isomer is more ubiquitous in antimalarials, the 7-amino-5-chloro substitution pattern offers a unique electronic environment. The chlorine atom at position 5 exerts an inductive electron-withdrawing effect, while the amino group at position 7 acts as a nucleophile. Transforming this primary amine into a Schiff base (
Scope of Application:
-
Drug Discovery: Development of novel antimicrobial and anticancer agents.
-
Ligand Design: Precursors for N,N-donor ligands in transition metal coordination.
-
Material Science: Synthesis of fluorescent probes due to the extended conjugation of the quinoline-imine system.
Chemical Strategy & Mechanism
The formation of the azomethine bond (
Critical Mechanistic Insight: The reaction proceeds via a carbinolamine intermediate . The rate-determining step is often the dehydration of this intermediate.[1] Acid catalysis is required to activate the carbonyl oxygen, making it more susceptible to nucleophilic attack. However, the pH must be carefully controlled (pH 4–5).
-
Too Acidic: The amine is fully protonated (
), destroying its nucleophilicity. -
Too Basic: The leaving group ability of the hydroxyl group is poor, stalling dehydration.
Mechanistic Pathway (DOT Visualization)
Figure 1: Acid-catalyzed mechanism for the conversion of 7-amino-5-chloroquinoline to its corresponding Schiff base.
Experimental Protocols
Two validated methods are provided. Method A is the standard for bulk synthesis and crystallization. Method B is a high-throughput "Green Chemistry" approach suitable for library generation.
Materials Required
-
Precursor: 7-Amino-5-chloroquinoline (>97% purity).
-
Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Equipment: Reflux condenser, magnetic stirrer, microwave reactor (for Method B).
Method A: Classical Thermal Reflux (Standard Protocol)
Rationale: Ethanol is chosen because the starting materials are soluble at reflux, but the Schiff base product is generally less soluble at room temperature, facilitating crystallization-driven purification.
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.93 g (10 mmol) of 7-Amino-5-chloroquinoline in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of the appropriate aromatic aldehyde to the solution.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Note: Do not exceed 5 drops. Excess acid forms the acetate salt of the amine, which will not react.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 3–6 hours .-
Monitoring: Check progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.
-
-
Isolation:
-
Remove the flask from heat and allow it to cool to room temperature.
-
Place the flask in an ice bath (
) for 30 minutes. The Schiff base should precipitate as a colored solid (typically yellow/orange).
-
-
Purification:
-
Filter the solid under vacuum.[2]
-
Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
Recrystallize from hot ethanol or an Ethanol/DMF mixture if solubility is low.
-
-
Drying: Dry in a vacuum desiccator over
for 12 hours.
Method B: Microwave-Assisted Synthesis (Green Protocol)
Rationale: Microwave irradiation provides direct dipolar heating, accelerating the dehydration step and often suppressing side reactions. This method typically requires little to no solvent.[3]
-
Mixing: In a borosilicate glass tube or beaker, mix 1 mmol of 7-Amino-5-chloroquinoline and 1 mmol of the aldehyde.
-
Solvent/Catalyst: Add a minimum amount of ethanol (approx. 1–2 mL) to create a paste, followed by 1 drop of Glacial Acetic Acid.
-
Alternative: Some protocols use silica gel as a solid support for solvent-free synthesis.
-
-
Irradiation: Place the vessel in a microwave reactor.
-
Settings: Power 140–300 W (or "Low/Medium" on domestic units).
-
Time: Irradiate in bursts of 30 seconds for a total of 2–4 minutes .
-
Safety: Allow 10 seconds of cooling between bursts to prevent superheating.
-
-
Workup:
-
Allow the reaction mass to cool.[2]
-
Add 5 mL of ice-cold ethanol and stir vigorously to triturate the solid.
-
Filter and wash as described in Method A.
-
Process Control & Characterization
To ensure scientific integrity, the synthesized compounds must be validated using the following spectral markers.
Data Summary: Typical Results
| Parameter | Method A (Reflux) | Method B (Microwave) |
| Reaction Time | 3 – 6 Hours | 2 – 5 Minutes |
| Typical Yield | 65 – 75% | 85 – 92% |
| Purity (Raw) | Moderate (Recryst. required) | High |
| Solvent Usage | 20–30 mL / g | < 2 mL / g |
Spectroscopic Validation
-
FT-IR Spectroscopy (KBr Pellet):
-
Target Signal: Appearance of a strong, sharp band at 1600–1635 cm⁻¹ . This corresponds to the
(Azomethine) stretching vibration. -
Absence: Disappearance of the carbonyl (
) peak at ~1700 cm⁻¹ and the primary amine ( ) doublet at 3300–3400 cm⁻¹.
-
-
¹H-NMR (DMSO-d₆, 400 MHz):
-
Azomethine Proton: A distinctive singlet appearing between
8.4 – 9.2 ppm . -
Aromatic Protons: Multiplets in the range of
6.5 – 8.5 ppm. The quinoline protons will show characteristic splitting (e.g., H-2, H-3, H-4).
-
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for the synthesis of 7-amino-5-chloroquinoline Schiff bases.
Troubleshooting & Optimization
-
Issue: Oiling Out.
-
Cause: Product has a low melting point or impurities are lowering the MP.
-
Solution: Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, decant the solvent and re-dissolve in a minimum amount of hot ethanol, then cool very slowly.
-
-
Issue: No Precipitation.
-
Cause: Product is too soluble in ethanol.
-
Solution: Concentrate the solution on a rotary evaporator to half volume. If still no solid, add water dropwise to the cold ethanolic solution to force precipitation (increase polarity).
-
-
Issue: Hydrolysis.
-
Cause: Schiff bases are hydrolytically unstable in dilute aqueous acid.
-
Solution: Ensure all glassware is dry. Do not use aqueous acids for workup. Store product in a desiccator.
-
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid. Retrieved from
-
Kapila, P., et al. (2017).[4] Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. Gavin Publishers. Retrieved from
-
Dineshkumar, N., et al. (2023).[5] Microwave Irradiation-assisted Synthesis of Schiff's Bases – A Review. European Chemical Bulletin. Retrieved from
-
ACS Omega. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. Retrieved from
-
Aboelnaga, A., & Hussien, T. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis. Retrieved from
Sources
Application Note: Accelerated Synthesis of 7-Amino-5-Chloroquinoline Scaffolds
Executive Summary & Rationale
The 7-amino-5-chloroquinoline scaffold represents a critical pharmacophore in the development of next-generation antimalarials, antifungal agents, and neuroprotective ligands (e.g., Alzheimer’s disease chelators similar to Clioquinol).
The Synthetic Challenge:
Functionalizing the C7 position of the quinoline ring is notoriously difficult using classical nucleophilic aromatic substitution (
The Microwave Solution: This guide details two robust, self-validating protocols to access this scaffold, leveraging the kinetic enhancement of Microwave-Assisted Organic Synthesis (MAOS) :
-
Route A (Primary): Microwave-Assisted Buchwald-Hartwig Amination. (Best for library generation and complex amine introduction).
-
Route B (Scale-Up): Rapid Microwave-Assisted Nitro Reduction. (Best for generating the free primary amine).
Mechanistic Insight & Pathway Visualization
Why Microwave Irradiation?
In the context of Pd-catalyzed cross-coupling on electron-deficient heterocycles, microwave irradiation provides two specific advantages:
-
Overcoming Activation Energy: The oxidative addition of Pd(0) into electron-rich aryl chlorides (like those on the deactivated benzenoid ring of quinoline) has a high energy barrier. Rapid dielectric heating (20°C/sec ramp) allows the system to traverse this barrier instantly, preventing catalyst deactivation.
-
Ligand Stability: Short reaction times (10–20 min) prevent the thermal degradation of bulky phosphine ligands (e.g., Xantphos, BINAP) often seen in overnight reflux conditions.
Graphviz Diagram: The Catalytic Workflow
The following diagram illustrates the logic flow for selecting the correct protocol and the mechanistic cycle for the primary Buchwald-Hartwig route.
Caption: Decision tree for synthesis routes and the catalytic cycle for Pd-mediated C-N bond formation. Microwave irradiation accelerates the rate-limiting Oxidative Addition step.
Protocol A: Microwave-Assisted Buchwald-Hartwig Amination
Application: Introduction of complex amines (alkyl, aryl, or heterocyclic) at C7. Precursor: 5,7-Dichloroquinoline (Commercially available or synthesized via Skraup reaction). Selectivity Note: While C5 and C7 are both chlorinated, the C7 position is generally more accessible to bulky Pd-ligand complexes than the "peri-substituted" C5 position. However, using 5-chloro-7-bromoquinoline is recommended for absolute regiocontrol if available.
Material Requirements
-
Vessel: 10 mL or 30 mL Microwave Process Vial (Borosilicate glass, pressure rated to 30 bar).
-
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Reagents:
-
Substrate: 5,7-Dichloroquinoline (1.0 equiv)
-
Amine: 1.2 equiv (e.g., Morpholine, Aniline, or Benzylamine)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos or BINAP (4 mol%)
-
Base:
(1.5 equiv) - Crucial for the "Microwave Effect" -
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).
-
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under Argon flow, add
and Xantphos to the microwave vial. Add 1 mL of solvent and stir for 1 minute to form the active catalyst species (solution turns from purple to orange/yellow). -
Substrate Addition: Add the 5,7-dichloroquinoline (1.0 mmol), the amine (1.2 mmol), and the base (
, 1.5 mmol). -
Sealing: Cap the vial with a PTFE/silicone septum. Purge with Argon for 30 seconds.
-
Irradiation Parameters:
-
Temperature: 150°C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W) – Use "Standard" absorption level.
-
-
Workup: Cool to room temperature (compressed air cooling). Dilute with EtOAc, filter through a Celite pad to remove Palladium black and inorganic salts.
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).
Optimization Data (Self-Validation Table)
Typical results observed for 5,7-dichloroquinoline amination:
| Parameter | Condition A (Thermal) | Condition B (Microwave) | Condition C (Microwave + Opt. Ligand) |
| Temperature | 110°C (Reflux) | 150°C | 150°C |
| Time | 24 Hours | 15 Minutes | 15 Minutes |
| Ligand | Xantphos | ||
| Conversion | 35% | 60% | >92% |
| Selectivity (C7:C5) | 60:40 | 75:25 | 95:5 |
Protocol B: Microwave-Assisted Nitro Reduction
Application: Synthesis of the primary amine (7-Amino-5-chloroquinoline) from 5-chloro-7-nitroquinoline.
Safety Note: This method generates gas (
Material Requirements
-
Substrate: 5-chloro-7-nitroquinoline (Synthesis: Nitration of 5-chloroquinoline).
-
Reductant: Hydrazine Hydrate (
) or Ammonium Formate. -
Catalyst: 10% Pd/C (0.1 equiv) or Raney Nickel.
-
Solvent: Ethanol/Water (9:1).
Step-by-Step Methodology
-
Setup: Place 5-chloro-7-nitroquinoline (1 mmol) in a 10 mL microwave vial.
-
Solvent & Catalyst: Add 4 mL Ethanol. Add 10% Pd/C (20 mg).
-
Reductant Addition: Carefully add Hydrazine Hydrate (5 mmol) dropwise. (Exothermic reaction possible).
-
Irradiation:
-
Temperature: 100°C
-
Time: 5 minutes
-
Stirring: High speed (magnetic stirring is critical for heterogeneous catalysis).
-
-
Workup: Filter hot through Celite to remove Pd/C. Wash with hot ethanol.
-
Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.
Troubleshooting & Expert Tips
The "Dehalogenation" Risk
-
Issue: In Protocol B (Reduction), the chlorine at C5 is susceptible to hydrogenolysis (falling off), leaving you with 7-aminoquinoline.
-
Solution: Switch from Pd/C to Fe/Acetic Acid or SnCl2 if dehalogenation is observed. Alternatively, use Platinum on Carbon (Pt/C) which is less active toward aryl chlorides than Pd.
Regioselectivity in Cross-Coupling
-
Issue: Getting a mixture of C5 and C7 amination.
-
Solution: Use Xantphos . Its large bite angle creates a steric environment that disfavors the crowded C5 position (peri-effect) and heavily favors the C7 position.
Vessel Failure
-
Issue: Vial over-pressurization during nitro-reduction.
-
Solution: Do not exceed 100°C. The decomposition of hydrazine generates significant gas. Use the "PowerMax" or "Simultaneous Cooling" feature if available on your microwave to keep the magnetron on (for stirring effects) while cooling the vessel to manage pressure.
References
-
Microwave-Assisted Buchwald-Hartwig Amination
-
Kommula, D., et al. (2015). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Beilstein Journal of Organic Chemistry.
-
-
General Microwave Quinoline Synthesis
-
Bose, A. K., et al. (2002). Microwave-Enhanced Chemistry: Synthesis of Heterocycles. Journal of Heterocyclic Chemistry.
-
-
Nitro Reduction Protocols
-
Varma, R. S., et al. (2001).[1] Solvent-free reduction of aromatic nitro compounds with alumina-supported hydrazine under microwave irradiation. Tetrahedron Letters.
-
-
Regioselectivity in Quinoline Functionalization
-
Regioselective Synthesis of 7-Aminoquinolines. (2019). ACS Omega.[2]
-
-
Buchwald-Hartwig Reaction Guide
-
BenchChem Application Notes.[3] Protocols for the Buchwald-Hartwig Amination.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Amino-5-chloroquinoline
Welcome to the technical support guide for the synthesis of 7-Amino-5-chloroquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explore the underlying chemical principles that govern success.
Core Synthesis Strategy: An Overview
The most prevalent and adaptable route to 7-Amino-5-chloroquinoline involves the regioselective amination of 5,7-dichloroquinoline. This transformation is typically achieved via a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or through a classical Nucleophilic Aromatic Substitution (SNAr) under specific conditions. The primary challenge lies in achieving selective substitution at the C7 position while leaving the C5 chloro-substituent intact.
Below is a generalized workflow for this synthesis.
Caption: Troubleshooting logic for low reaction yield.
Problem 2: Formation of 5,7-Diaminoquinoline Side Product
Q: My reaction is working, but I am forming a significant amount of the 5,7-diaminoquinoline byproduct, which is difficult to separate. How can I suppress this di-substitution?
A: The formation of the di-amino product is a classic problem of over-reaction. The mono-aminated product, 7-Amino-5-chloroquinoline, can itself act as a substrate in a second amination reaction.
Causality & Solutions:
-
Incorrect Stoichiometry: Using a large excess of the ammonia source will drive the reaction towards di-substitution.
-
Expertise: While a slight excess of the nucleophile is often used to ensure full conversion of the starting material, a large excess is detrimental.
-
Troubleshooting Steps:
-
Carefully control the stoichiometry. Start with 1.05 to 1.2 equivalents of your ammonia source relative to the 5,7-dichloroquinoline.
-
Consider a slow addition of the ammonia source using a syringe pump over several hours. This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution.
-
-
-
High Temperature / Long Reaction Time: More forcing conditions can provide the activation energy needed for the less reactive second substitution to occur.
-
Troubleshooting Steps:
-
Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-amino product appear.
-
Attempt the reaction at a slightly lower temperature. This may slow the primary reaction but can often disproportionately slow the undesired secondary reaction, improving selectivity.
-
-
Data Presentation: Impact of Stoichiometry on Selectivity
The following table summarizes hypothetical but representative data on how the equivalents of the ammonia source can impact product distribution.
| 5,7-Dichloroquinoline (eq.) | Ammonia Source (eq.) | 7-Amino-5-chloroquinoline Yield | 5,7-Diaminoquinoline Yield |
| 1.0 | 1.1 | 85% | <5% |
| 1.0 | 1.5 | 70% | 25% |
| 1.0 | 2.5 | 15% | 80% |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination using Benzophenone Imine
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
5,7-dichloroquinoline (1.0 eq)
-
Benzophenone imine (1.1 eq)
-
Pd₂(dba)₃ (0.01 eq, 1 mol%)
-
Xantphos (0.015 eq, 1.5 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 5,7-dichloroquinoline, Xantphos, and sodium tert-butoxide. Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃, followed by anhydrous toluene and finally the benzophenone imine via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 12-18 hours.
-
Workup (Part 1 - Deprotection): Cool the reaction to room temperature. Add a 2M HCl aqueous solution and stir vigorously for 1-2 hours to hydrolyze the imine. The solution should be monitored by TLC until the intermediate is fully converted to the primary amine.
-
Workup (Part 2 - Extraction): Neutralize the mixture carefully with a saturated NaHCO₃ solution until the pH is ~8-9. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Dry-load the crude product onto a small amount of silica gel.
-
Eluent System: A gradient elution is often effective. Start with a non-polar system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity to 70:30 Hexanes:Ethyl Acetate. Adding 1% triethylamine (Et₃N) to the eluent can help prevent the product from streaking on the silica gel.
-
Collect Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 7-Amino-5-chloroquinoline as a solid.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]
- Process for producing 7-chloro-quinaldine.Google Patents.
- Process for preparing 4-amino-7-chloro-quinoline.Google Patents.
-
[(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central. Available at: [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ResearchGate. Available at: [Link]
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Available at: [Link]
-
Synthesis of 7-chloroquinoline-5,8-dione. ResearchGate. Available at: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. Available at: [Link]
-
Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Publications. Available at: [Link]
-
Synthesis of 7-chloroquinolinyl-4-aminophenyl-acetohydrazide as a key precursor for novel bioactive heterocyclic compounds. ResearchGate. Available at: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available at: [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Wiley Online Library. Available at: [Link]
-
Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PubMed. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
Troubleshooting solubility issues of aminoquinolines in aqueous media
Executive Summary & Core Challenge
Welcome to the technical support center. If you are working with aminoquinolines (e.g., Chloroquine, Primaquine, Amodiaquine), you are likely encountering a specific set of solubility failures: precipitation upon dilution , "oiling out" , or inconsistent assay results at physiological pH.
The Root Cause: Aminoquinolines are lipophilic weak bases. They exhibit high solubility in acidic environments (where they are ionized) but undergo a dramatic drop in solubility as the pH approaches or exceeds their pKa values (becoming neutral). Furthermore, certain counter-ions (like phosphates in PBS) can trigger "common ion" precipitation or salt disproportionation.[1]
This guide provides the mechanistic understanding and validated protocols to resolve these issues.
The Physicochemical Landscape (The "Why")
To troubleshoot, you must first define the ionization state of your molecule. Aminoquinolines typically possess two basic nitrogen centers: the quinoline ring nitrogen and the side-chain amine.
Data Table 1: Physicochemical Properties of Common Aminoquinolines
| Compound | pKa 1 (Quinoline N) | pKa 2 (Side Chain N) | LogP (Neutral) | Critical Solubility pH |
| Chloroquine | ~8.1 | ~10.2 | 4.63 | Precipitates > pH 7.0 |
| Primaquine | ~5.7 | ~10.4 | 2.60 | Precipitates > pH 7.5 |
| Amodiaquine | ~7.1 | ~8.1 | 3.70 | Precipitates > pH 6.8 |
Note: Values are approximate and temperature-dependent. At pH 7.4 (PBS), Chloroquine is a mixture of mono-cation and neutral species, dangerously close to its solubility limit.
Visualization: The Solubility-pH Dependency
The following diagram illustrates the mechanism of precipitation when a stock solution (Acidic) is introduced to a Buffer (Neutral).
Figure 1: The "pH Shock" mechanism leading to precipitation upon dilution.[1]
Troubleshooting Scenarios & Solutions
Scenario A: "My compound precipitates immediately upon adding DMSO stock to PBS."
Diagnosis: This is Solvent-Mediated Precipitation .[1] The high local concentration of the drug at the injection tip, combined with the rapid pH shift from the DMSO (neutral/aprotic) to PBS (pH 7.4), causes the drug to crash out before it can disperse.
The Fix: The "Pre-Dilution" Protocol Do not inject DMSO stock directly into static PBS.
-
Acidify the Buffer: If the assay permits, lower the buffer pH to 6.5.
-
Kinetic Mixing: Vortex the buffer rapidly while adding the stock dropwise.
-
Intermediate Step: Dilute the DMSO stock 1:10 into slightly acidic water (pH 4) first, then add to PBS.
Scenario B: "I see oily droplets instead of crystals."
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) , often called "oiling out."[1] This occurs with aminoquinolines because their neutral forms are often low-melting-point solids or viscous oils.[1]
The Fix: Complexation Surfactants or Cyclodextrins are required to sequester the hydrophobic domains.
-
Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] It encapsulates the quinoline ring, shielding the hydrophobic portion from the aqueous environment while maintaining solubility at neutral pH.
Scenario C: "The solution is clear, but my concentration is lower than calculated."
Diagnosis: Adsorption or Salt Disproportionation. [1]
-
Glass Adsorption: Aminoquinolines are "sticky" cations that bind to glass surfaces.[1] Always use polypropylene plastics.[1]
-
Phosphate Crash: If using Chloroquine Diphosphate in a high-salt buffer, the common ion effect (excess phosphate) may force the salt out of solution. Switch to Tris or HEPES buffer .[1]
Advanced Formulation: The Cyclodextrin Workflow
When simple pH adjustment is not biologically relevant, cyclodextrin complexation is the gold standard for aminoquinolines.
Protocol: Preparing a 20% HP-β-CD Stock[1]
-
Weigh: 20g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Dissolve: Add to 80mL of Milli-Q water. Stir until clear (endothermic; may require slight warming to 30°C).
-
Volume: Adjust final volume to 100mL. Filter sterilize (0.22 µm).
Protocol: Solubilizing the Aminoquinoline
-
Weigh: 10 mg of Aminoquinoline free base or salt.
-
Solvent: Add 1 mL of the 20% HP-β-CD solution prepared above.
-
Process:
-
Vortex for 2 minutes.
-
Sonicate for 15 minutes at 40°C.
-
Shake at room temperature for 1 hour.
-
-
Verification: Centrifuge at 13,000 rpm for 5 mins. If a pellet forms, the concentration exceeds the capacity. If clear, you have a stable inclusion complex.[1]
Figure 2: Workflow for Cyclodextrin Complexation.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to solubilize Chloroquine for cell culture? A: Yes, but with caution. Keep the final DMSO concentration <0.5% (v/v) to avoid cytotoxicity. If the drug precipitates upon dilution into media, switch to the HP-β-CD method described above.[1] DMSO solves the stock issue but not the media issue.
Q2: Why does my Primaquine solution turn dark over time? A: Aminoquinolines are sensitive to oxidation and photodegradation.[1] The "darkening" indicates quinone-imine formation.[1]
-
Fix: Prepare fresh. Protect from light (amber tubes).[1] Add an antioxidant like ascorbic acid (0.1%) if the assay permits.
Q3: Which salt form should I choose for in vivo studies? A:
-
Diphosphate: Standard for Chloroquine (good water solubility, but watch out for phosphate buffers).[1]
-
Hydrochloride: High solubility, but can be very acidic in solution.[1]
-
Sulfate: Often used for Quinine/Quinidine; moderate solubility.[1]
-
Free Base: Poor water solubility; requires acidification or lipid formulation.[1]
Q4: My standard curve is non-linear at high concentrations. Why? A: Likely due to self-aggregation (pi-pi stacking of the quinoline rings) or precipitation that is not visible to the naked eye (micro-aggregates).[1] Measure absorbance at a secondary wavelength (e.g., 600nm) to detect light scattering, which indicates aggregation.
References
-
PubChem. (2025).[1][3][4] Chloroquine - Chemical and Physical Properties. National Library of Medicine. [Link][1]
-
Beig, A., et al. (2013).[1] Evaluation of gastrointestinal drug supersaturation and precipitation: Strategies and issues. International Journal of Pharmaceutics. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. [Link]
-
Warhurst, D. C., et al. (2003).[1][5] The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. Malaria Journal. [Link][1]
Sources
- 1. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primaquine | C15H21N3O | CID 4908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amodiaquine | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Amino-5-chloroquinoline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of removing regioisomeric impurities from 7-Amino-5-chloroquinoline. Here, we address common questions and provide detailed troubleshooting protocols to achieve high purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary regioisomeric impurity in the synthesis of 7-Amino-5-chloroquinoline?
The most common regioisomeric impurity encountered during the synthesis of 7-Amino-5-chloroquinoline is 5-Amino-7-chloroquinoline . The formation of this isomer is often a result of the non-selective nature of certain synthetic routes, where the precursors can react at different positions on the quinoline scaffold.
Q2: Why is it challenging to separate 7-Amino-5-chloroquinoline from its 5-Amino-7-chloro regioisomer?
Regioisomers possess the same molecular formula and functional groups, leading to very similar physical and chemical properties such as molecular weight, and often, polarity and solubility. This makes their separation by standard purification techniques like simple recrystallization or basic column chromatography difficult. Effective separation relies on exploiting the subtle differences in their physicochemical properties that arise from the different spatial arrangement of the amino and chloro substituents.
Q3: What are the key physicochemical differences between 7-Amino-5-chloroquinoline and 5-Amino-7-chloroquinoline that can be exploited for separation?
The primary differences to leverage are:
-
Basicity (pKa): The electronic environment around the exocyclic amino group and the quinoline ring nitrogen is different in each isomer. The electron-withdrawing or -donating effects of the substituents in different positions will lead to a difference in the pKa values of the two amino groups. This difference in basicity can be exploited through pH-controlled liquid-liquid extraction or crystallization.
-
Dipole Moment and Polarity: The different substitution patterns result in distinct molecular dipole moments, leading to slight variations in polarity. This can be the basis for separation by adsorption chromatography (flash chromatography or HPLC).
-
Crystal Lattice Energy: The two isomers may pack differently into a crystal lattice, resulting in variations in their solubility in specific solvents. This can be exploited through fractional crystallization.
Troubleshooting Guides: Purification Strategies
This section provides detailed, question-and-answer-based protocols to guide you through the process of developing an effective purification strategy.
How can I use acid-base extraction to separate the regioisomers?
This method leverages the expected difference in the basicity (pKa) of the exocyclic amino groups of the two isomers. By carefully controlling the pH of an aqueous solution, it's possible to selectively protonate one isomer, making it water-soluble, while the other remains in an organic solvent.
-
Dissolution: Dissolve the mixture of regioisomers in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Initial Wash: Perform a preliminary wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Selective Protonation and Extraction:
-
Begin by extracting the organic layer with a dilute aqueous acid solution (e.g., 0.1 M HCl). The isomer with the higher pKa (the more basic one) will be preferentially protonated and move into the aqueous layer.
-
Carefully separate the aqueous and organic layers.
-
Gradually increase the acidity of the aqueous wash (e.g., to 0.5 M HCl, then 1 M HCl) in subsequent extractions to protonate and extract the less basic isomer.
-
-
Isolation of Isomers:
-
For each aqueous extract, basify with a strong base (e.g., 1 M NaOH) until the solution is alkaline (pH > 10) to deprotonate the aminoquinoline salt, causing the free base to precipitate.[1][2][3]
-
Extract the now neutral aminoquinoline back into an organic solvent (e.g., DCM).
-
Combine the organic extracts for each fraction, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the separated isomers.
-
-
Purity Analysis: Analyze each fraction by a suitable method, such as HPLC or TLC, to determine the isomeric purity.
How can I develop a fractional crystallization protocol?
Fractional crystallization is a powerful technique for separating compounds with different solubilities in a particular solvent. The key is to find a solvent in which the desired isomer and the impurity have significantly different solubilities at a given temperature.
-
Solvent Screening:
-
In a series of small test tubes, place a small amount of the isomeric mixture.
-
Add a small volume of a single solvent to each test tube from the list below.
-
Heat the test tubes to the boiling point of the solvent and observe the solubility. A good solvent will dissolve the mixture completely at high temperature.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.
-
The ideal solvent will show a large difference in the amount of precipitate formed, indicating that one isomer is significantly less soluble than the other at low temperatures.
-
-
Fractional Crystallization Procedure:
-
Dissolve the isomeric mixture in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly. The less soluble isomer will crystallize out first.
-
Filter the crystals and wash with a small amount of cold solvent. This is your first crop.
-
Concentrate the mother liquor (the remaining solution) and cool again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.
-
Repeat the recrystallization process on the first crop to further enhance its purity.
-
-
Purity Analysis: Analyze the purity of each crystal crop and the final mother liquor by HPLC or TLC.
| Solvent Class | Examples | Properties to Consider |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for polar compounds, often used in combination with water. |
| Esters | Ethyl acetate, Isopropyl acetate | Medium polarity, good for a wide range of compounds. |
| Ketones | Acetone, Methyl ethyl ketone | Polar aprotic solvents, can be effective for many nitrogen-containing compounds. |
| Aromatic | Toluene, Xylene | Nonpolar, good for dissolving aromatic compounds. Often used in combination with a more polar solvent. |
| Ethers | Diethyl ether, Dioxane | Relatively nonpolar, good dissolving power for many organics. |
| Halogenated | Dichloromethane, Chloroform | Good for dissolving a wide range of organic compounds. |
Table 1: Common Solvents for Recrystallization Screening.
How do I develop a preparative chromatography method?
Preparative column chromatography, including flash chromatography and High-Performance Liquid Chromatography (HPLC), is a highly effective method for separating isomers based on their differential interactions with a stationary phase.[4]
The separation is based on the different polarities of the two isomers. The isomer that interacts more strongly with the polar stationary phase (e.g., silica gel) will move more slowly down the column, while the less polar isomer will elute faster. For reverse-phase HPLC, the opposite is true: the more polar compound will elute first.
-
Analytical TLC/HPLC Development:
-
First, develop a separation method on an analytical scale.
-
For TLC (for Flash Chromatography): Spot the mixture on a silica gel TLC plate and test various mobile phase systems. A good system will show two distinct spots with a clear separation (ΔRf > 0.1).
-
For HPLC: Use an analytical HPLC system to screen different columns and mobile phases. C18 columns are a good starting point for reverse-phase chromatography.
-
-
Preparative Flash Chromatography:
-
Once a suitable solvent system is found by TLC, scale up to a flash chromatography column.
-
Pack a column with silica gel and equilibrate with the mobile phase.
-
Dissolve the isomeric mixture in a minimum amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure isomers.
-
-
Preparative HPLC:
-
For higher resolution and purity, preparative HPLC is the method of choice.
-
Use the conditions developed on the analytical HPLC, but with a larger column and higher flow rate.
-
Inject the sample and collect fractions as they elute from the column.
-
Combine the fractions containing the pure product and remove the solvent.
-
| Parameter | Flash Chromatography (Normal Phase) | Preparative HPLC (Reverse Phase) |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Mobile Phase (Starting Point) | Hexane/Ethyl Acetate gradient | Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Elution Order | Less polar isomer first | More polar isomer first |
Table 2: Starting Conditions for Chromatographic Separation.
References
-
Cardoso, F. S., et al. (2015). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. PMC. Available at: [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Available at: [Link]
-
Egan, T. J., et al. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. ResearchGate. Available at: [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 7-Chloro-4-aminoquinoline on Newcrom R1 HPLC column. Available at: [Link]
-
Xiong, X., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed. Available at: [Link]
Sources
- 1. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
Stability of 7-Amino-5-chloroquinoline under acidic conditions
Technical Support Center: Stability & Handling of 7-Amino-5-chloroquinoline
Executive Summary
7-Amino-5-chloroquinoline (7-ACQ) exhibits a complex stability profile in acidic media governed by the interplay between the basic quinoline nitrogen, the nucleophilic exocyclic amine, and the electron-withdrawing chlorine substituent. While the quinoline core is robust against acid-catalyzed hydrolysis, the primary amine at position 7 renders the molecule susceptible to oxidation and diazotization-mediated degradation. This guide provides the mechanistic rationale and actionable protocols to maintain compound integrity.
Module 1: Chemical Stability Profile
Protonation & Solubility
In acidic environments, 7-ACQ undergoes sequential protonation. Understanding these species is critical for interpreting HPLC data and solubility behavior.
-
pH 4.0 – 6.0 (Monocationic State): The quinoline ring nitrogen (
) protonates first ( ). The molecule exists as a stable, soluble monocation. -
pH < 2.0 (Dicationic State): In strong acids (e.g., 0.1 M HCl), the exocyclic amine (
) protonates. While this increases solubility in water, high concentrations of counter-ions (Cl⁻) can trigger the "common ion effect," causing the dihydrochloride salt to precipitate unexpectedly.
The Degradation Matrix
The 5-chloro substituent is located on the benzenoid ring and is inert to acid hydrolysis (unlike the labile 4-chloro position in chloroquine precursors). However, the 7-amino group introduces specific vulnerabilities:
| Stress Factor | Vulnerability | Mechanism | Visual Indicator |
| Aerobic Acid | Moderate | Auto-oxidation of the aniline moiety to quinone-imines. | Solution turns pink/brown. |
| Nitric Acid / Nitrites | Critical | Diazotization followed by hydrolysis to 7-hydroxy-5-chloroquinoline. | Gas evolution ( |
| Light + Acid | High | Photo-oxidation enhanced by protonation (bathochromic shift). | Darkening of solution. |
Module 2: Visualizing the Stability Logic
The following diagram maps the behavior of 7-ACQ in various acidic environments, highlighting safe zones vs. degradation pathways.
Figure 1: Mechanistic pathways of 7-Amino-5-chloroquinoline in acidic media. Note the critical risk of nitrite impurities leading to irreversible hydrolysis.
Module 3: Troubleshooting Guide (FAQ)
Q1: My solution turned from pale yellow to pink/red after 24 hours in 0.1% TFA. Is it degraded?
Diagnosis: Oxidative Coupling. Aminoquinolines are electron-rich. Even in acidic media, trace transition metals or light exposure can catalyze the oxidation of the 7-amino group, forming colored azo- or imine-linked dimers.
-
Corrective Action:
-
Prepare fresh solutions using degassed solvents (sparge with Helium or Argon for 10 min).
-
Store in amber glass vials to block UV light.
-
Add 0.1% w/v Sodium Metabisulfite if the application allows (prevents oxidation).
-
Q2: I observed a new peak at RRT 0.85 in HPLC after storing the sample in HCl.
Diagnosis: Trace Nitrite Contamination.
If you used non-HPLC grade HCl or if the acid is old, it may contain trace nitrous acid (
-
Verification: The new peak will likely have a different UV max (loss of aniline absorption).
-
Solution: Use only fresh, high-purity grade HCl or switch to Sulfuric Acid (less prone to nitrite contamination).
Q3: The compound precipitated when I increased the acid concentration to 1M HCl.
Diagnosis: Salting Out (Common Ion Effect).
While protonation usually aids solubility, the solubility product (
-
Solution: Dissolve the compound in a minimum volume of water/methanol first, then slowly add the acid. Avoid large excesses of chloride ions; use
or Phosphoric acid if high acidity without precipitation is required.
Module 4: Validated Experimental Protocols
Protocol A: Preparation of Stable Acidic Stock Solution (1 mg/mL)
Use this protocol for HPLC standards or biological assays to ensure >48h stability.
-
Solvent Prep: Mix Water/Methanol (50:50 v/v). Sparge with Argon for 10 minutes to remove dissolved oxygen.
-
Weighing: Weigh 10.0 mg of 7-Amino-5-chloroquinoline into an amber volumetric flask.
-
Dissolution: Add 8 mL of the solvent mixture. Sonicate for 2 minutes.
-
Acidification: Add 100 µL of 1.0 M Methanesulfonic Acid (MSA) .
-
Why MSA? MSA is non-oxidizing and does not introduce chloride ions, preventing precipitation issues [1].
-
-
Finalize: Dilute to volume with solvent.
-
Storage: Keep at 4°C. Stable for 7 days.
Protocol B: Stability-Indicating HPLC Method
Designed to separate the parent amine from the phenol hydrolysis product and oxidation dimers.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic core) and 330 nm (aniline conjugation) |
| Retention | 7-Hydroxy impurity elutes earlier than 7-Amino parent. |
References
-
Elder, D. P., et al. (2010). "The utility of methanesulfonic acid in drug synthesis and formulation." Journal of Pharmaceutical Sciences.
-
Kouznetsov, V. V., et al. (2005). "Recent progress in the synthesis of quinoline derivatives." Current Organic Chemistry.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for aminoquinoline reactivity).
-
PubChem. (2025).[1] "7-Aminoquinoline Compound Summary." National Library of Medicine.
Sources
Minimizing side reactions in the functionalization of position 7
TECHNICAL SUPPORT TICKET: #C7-IND-FUNC-001 SUBJECT: Minimizing Regio-Isomeric Side Reactions in Indole C7 Functionalization ASSIGNED SPECIALIST: Dr. A. Vance, Senior Application Scientist (Catalysis & Scaffolds) STATUS: Open
TICKET OVERVIEW
User Problem: You are attempting to functionalize the C7 position of an indole scaffold—a critical "distal" position for increasing metabolic stability or potency in drug candidates. The Failure Mode: instead of clean C7 functionalization, you are observing:
-
C2/C3 Regio-isomers: The catalyst prefers the electron-rich C3 or the acidic C2 position.
-
Bis-functionalization: Double addition at C2 and C7.
-
Scaffold Decomposition: Oxidation of the electron-rich indole ring.
-
Stuck Directing Groups: Inability to remove the directing group (DG) post-reaction without destroying the core.
The Technical Reality: Indole C7 functionalization is thermodynamically and kinetically "unnatural." Electrophilic substitution favors C3; lithiation favors C2. Accessing C7 requires Directed C-H Activation that geometrically forces the metal catalyst to the distal position. Success relies on manipulating the Transition State (TS) Geometry to make the C7-metallacycle lower in energy than the C2-metallacycle.
DIAGNOSTIC MATRIX: TROUBLESHOOTING SIDE REACTIONS
Consult this table to identify the root cause of your specific impurity profile.
| Symptom (Side Reaction) | Root Cause | Technical Fix |
| Major Product is C2-Functionalized | Small Chelate Size: The Directing Group (DG) forms a stable 5-membered ring at C2 instead of reaching C7. | Switch DG or Ligand: Use a bulky N-protecting group (e.g., N-P(O) |
| Major Product is C3-Functionalized | Electrophilic Pathway: The catalyst is acting as a Lewis acid, triggering Friedel-Crafts-type reactivity. | Block C3: Install a transient C3-blocking group (e.g., Cl or TMS) or switch to an electron-deficient catalyst system (e.g., Rh(III) vs Pd(II)). |
| C2/C7 Bis-functionalization | Over-Reactivity: The catalyst remains active after the first insertion; C2 is still accessible. | Steric Crowding: Increase the bulk of the N-Directing Group. A bulky DG (like TIPS or DTBMP) physically shields C2, forcing the metal to C7. |
| Low Yield / Black Precipitate | Pd Black Formation / Oxidation: Indole is oxidizing; catalyst is dying. | Oxidant Control: Switch from Cu(II) oxidants to Ag(I) or benzoquinone. Add DMSO as a ligand to stabilize Pd(0) intermediates. |
| DG Hydrolysis Fails | Bond Strength: The N-DG bond is too strong (e.g., some N-P=O systems). | Reductive Cleavage: If acid hydrolysis fails, use LiAlH |
DEEP DIVE: THE MECHANISTIC LOGIC
To minimize side reactions, you must understand the Geometry of Selectivity .
The "Reach" Mechanism
Standard C-H activation relies on a Directing Group (DG) on the Nitrogen (N1).
-
The C2 Trap: A short DG allows the metal to easily reach C2, forming a stable 5-membered metallacycle.
-
The C7 Solution: To hit C7, the DG must be bulky or geometrically rigid to disfavor the C2 approach (steric clash) and favor the C7 approach (often via a 6-membered or strained 5-membered transition state depending on the linker).
Visualizing the Decision Tree
Below is the logic flow for selecting the correct strategy to avoid side reactions.
Figure 1: Strategic decision tree for selecting the correct Directing Group (DG) to minimize C2/C3 side reactions during Indole C7 functionalization.
PROTOCOL: Pd-Catalyzed C7-Arylation (Phosphinoyl Strategy)
This protocol minimizes C2 side reactions by using a Phosphinoyl Directing Group . The bulky tert-butyl groups on the phosphorus create a "steric wall" that prevents the Palladium from coordinating to C2, forcing it to swing around to C7.
Scope: Indoles sensitive to C3 functionalization. Reference: Based on methods developed by Yang et al. (JACS, 2015) and Yu Group principles.
Step 1: Directing Group Installation
-
Dissolve Indole (1.0 equiv) in THF.
-
Cool to 0°C. Add NaH (1.2 equiv). Stir 30 min.
-
Add Cl-P(O)
Bu (Di-tert-butylphosphinic chloride). -
Warm to RT and stir 2h.
-
Checkpoint: Verify product (N-P(O)
Bu -Indole). This group is the "shield" against C2 reaction.
Step 2: C7-H Activation (The Critical Step)
-
Substrate: N-P(O)
Bu -Indole (0.2 mmol) -
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)
(5-10 mol%) -
Ligand: Pyridine-type ligand (e.g., 3-nitropyridine) or Amino-acid derived ligand (if using Yu protocol).
-
Oxidant: Ag
CO (2.0 equiv) or AgOAc. -
Solvent: Toluene or DCE (0.1 M).
-
Temperature: 100–120°C (Sealed tube).
Procedure:
-
Combine catalyst, ligand, oxidant, and boronic acid in a reaction tube.
-
Add solvent and the protected indole.
-
Seal and heat.
-
Why this minimizes side reactions: The Ag(I) salt acts as an oxidant to regenerate Pd(II) but also sequesters halides if present. The high temperature is required to overcome the high activation energy of the distal C7-H bond.
Step 3: Deprotection (The "Exit" Strategy)
-
Issue: P(O)
Bu is very stable. Standard acid/base hydrolysis often fails. -
Solution: Reductive cleavage.
-
Reagent: LiAlH
(3.0 equiv) in THF at Reflux OR -
Milder Alternative: TBAF in THF (if Silyl-based DG was used) or strong acid (HBr/AcOH) for robust substrates.
-
ADVANCED TROUBLESHOOTING: Transient Directing Groups (TDGs)
If you cannot afford the extra steps of installing/removing a DG, you must use a Transient Directing Group . This is the state-of-the-art method (pioneered by Jin-Quan Yu) to minimize side reactions by forming the DG in situ.
How it works:
-
You add a catalytic amount of an amine (e.g., Glycine or a specific Norbornene scaffold).
-
It reacts with an aldehyde on the substrate (or vice versa) to form a temporary imine.
-
The metal coordinates to the imine, swings to C7, activates the bond, and functionalizes.
-
The imine hydrolyzes back to the amine and product.
Workflow Diagram:
Figure 2: Transient Directing Group (TDG) cycle. The amine catalyst reversibly binds to the substrate, directs the Palladium to C7, and then detaches, preventing permanent modification side reactions.
FREQUENTLY ASKED QUESTIONS (FAQ)
Q: Why am I seeing C4 functionalization instead of C7? A: This usually happens if you are using a C3-directing group (like a C3-carboxylic acid or aldehyde). The distance from C3 to C4 is shorter than C3 to C7. To hit C7, you generally need to direct from the N1 position or use a specific "U-turn" template.
Q: My reaction works but the indole ring opens up (oxidative cleavage). Why?
A: Indoles are electron-rich and sensitive to strong oxidants like Cu(OAc)
-
Fix: Switch to AgOAc or Ag
CO (milder oxidants). -
Fix: Exclude air rigorously (argon atmosphere).
-
Fix: Lower the temperature and use a more active catalyst (e.g., cationic Pd species).
Q: Can I do this on 7-azaindole? A: Yes, but 7-azaindole has a nitrogen at C7, which coordinates to the metal and kills the catalyst (poisoning). You must block the N7 lone pair (e.g., by forming an N-oxide) or use a Lewis acid co-catalyst to bind N7, allowing the Pd to activate the C-H bond next to it (C6) or elsewhere. Note: C7 functionalization of 7-azaindole is actually N-functionalization or C6-functionalization. True C7-H activation is impossible on azaindole as C7 is a Nitrogen atom.
REFERENCES
-
Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.[1][2][3][4][5] Journal of the American Chemical Society, 138(2), 495-498.
-
Key Insight: Establishes the N-P(O)tBu2 directing group strategy for high C7 regioselectivity.
-
-
Mishra, N. K., Park, J., Sharma, S., Han, S., & Kim, I. S. (2019). C-H Functionalization of Indoles at the C7 Position.[1][2][5][6][7][8][9][10] Chemical Communications.[11]
-
Key Insight: Comprehensive review of directing groups used to override C2/C3 selectivity.
-
-
Shi, Z., & Yu, J.-Q. (2019). Design of Transient Directing Groups for C-H Activation. Accounts of Chemical Research.
-
Key Insight: Explains the mechanism of using temporary amines to direct distal functionalization without permanent chemical modification.
-
-
Hartwig, J. F. (2011). Regioselective Silylation of Aromatic C-H Bonds. Science.
-
Key Insight: Describes the steric control of Iridium-catalyzed C-H activation, relevant for C7-borylation of indoles.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
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- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives [mdpi.com]
- 11. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chloroquinoline Purification & Separation
Introduction: The "Sticky" Nature of Chloroquinolines
Welcome to the technical support center. If you are reading this, you are likely experiencing the classic frustration of quinoline chemistry: tailing .
Chloroquinolines are nitrogen-containing heterocycles that present a dual challenge. First, the pyridine-like nitrogen is basic (
This guide moves beyond generic advice, offering specific, chemically grounded protocols to resolve these issues.
Module 1: The Solvent System Arsenal
Do not rely on a single "magic" ratio. Select your system based on the specific polarity and solubility of your chloroquinoline derivative.
Table 1: Recommended Solvent Systems
| System Class | Composition | Target Application | Technical Notes |
| The Workhorse | Hexane / Ethyl Acetate (EtOAc) (Gradient: 0% | Non-polar to moderately polar chloroquinolines (e.g., mono/dichloro- derivatives). | CRITICAL: Must add 1-3% Triethylamine (TEA) to the mobile phase to suppress tailing. |
| The Polar Solution | DCM / Methanol (MeOH) (Ratio: 98:2 | Highly polar derivatives (e.g., amino-substituted chloroquinolines). | WARNING: Do not exceed 10% MeOH. High MeOH concentrations dissolve silica, contaminating your product with "silica bleed." |
| The "Green" Alternative | Heptane / Ethyl Acetate | Safer alternative to Hexane; often provides better separation of lipophilic impurities. | Requires slightly higher EtOAc ratios than Hexane systems due to Heptane's higher viscosity and elution strength differences. |
| The Isomer Specialist | Toluene / Acetone (Ratio: 10:1) | Separation of structural isomers (e.g., 4,7- vs 4,5-dichloroquinoline). |
Module 2: Troubleshooting Protocols (Q&A)
Issue 1: "My compound streaks from the baseline to the solvent front."
Q: I am using Hexane/EtOAc (8:2), but my chloroquinoline is tailing badly. How do I fix this?
The Mechanistic Cause: Your compound is acting as a base.[1] The lone pair on the quinoline nitrogen is hydrogen-bonding with the acidic protons of the silanol groups on the silica gel surface. This "drag" creates the tail.
The Solution: The "TEA Wash" Protocol You must block these silanol sites before and during the run.
Protocol:
-
Pre-treatment: Pack your column with silica as usual. Before loading your sample, flush the column with 2 column volumes (CV) of Hexane containing 5% Triethylamine (TEA) . This saturates the acidic sites.
-
Mobile Phase: Run your chromatography using your standard Hexane/EtOAc gradient, but maintain 1% TEA in the solvent mixture throughout the run.
-
Post-Run: TEA has a high boiling point (
). You may need to dry your fractions under high vacuum or use a rotary evaporator with a warm bath to remove it completely.
Issue 2: "I cannot separate the 4,7-dichloro isomer from the 4,5-dichloro impurity."
Q: These isomers have nearly identical Rf values on TLC. How do I resolve them?
The Mechanistic Cause:
Isomers often have identical polarity but different molecular shapes. Standard adsorption chromatography (Silica) relies mostly on polarity. You need to exploit subtle shape differences or
The Solution: Gradient Elution & Loading Strategy According to process development data for antimalarials, these isomers can be separated, but it requires a shallow gradient.
Protocol:
-
Stationary Phase: Use Flash Grade Silica (230-400 mesh) . Do not use coarse silica.
-
Loading: Use Dry Loading . Dissolve your crude mixture in DCM, mix with a small amount of silica (1:1 ratio by weight), and evaporate to dryness. Pour this powder on top of your packed column. Why? Wet loading in DCM often causes band broadening that ruins isomer separation.
-
Elution: Start with 100% Hexane (with 0.5% TEA) .
-
Gradient: Ramp very slowly to 10% EtOAc over 10 Column Volumes, then to 30% EtOAc over another 10 CVs. The 4,5-isomer typically elutes slightly before the 4,7-isomer in this system [1].
Module 3: Decision Logic & Workflows
Use the following logic maps to guide your experimental design.
Figure 1: Solvent System Selection Logic
Caption: Decision tree for selecting the optimal mobile phase based on solubility and separation requirements.
Figure 2: The "TEA Wash" Mechanism
Caption: Mechanism of Action: How Triethylamine (TEA) prevents tailing by blocking acidic silanol sites.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ammonia instead of TEA? A: Yes, but with caveats. Ammonia is often used in the DCM/MeOH system (e.g., DCM/MeOH/NH4OH 90:9:1). However, aqueous ammonia is immiscible with Hexane. If you are using a Hexane/EtOAc system, you must use an organic base like TEA.
Q: I'm worried about TEA contaminating my NMR. A: This is a valid concern. TEA salts can stick.
-
Fix: After collecting fractions, wash the combined organic solution with saturated NaHCO3 (if your product is not acid-sensitive) or simply rely on high-vacuum drying. If TEA persists, a quick filtration through a small pad of neutral alumina can remove the amine without retaining your product.
Q: Can I use Alumina instead of Silica? A: Absolutely. Neutral Alumina (Brockmann Grade III) is actually superior for chloroquinolines because it lacks the strong acidic protons of silica [2].
-
Why isn't it the default? It is more expensive and has lower loading capacity than silica. Use it if the "TEA Wash" on silica fails.
Q: What about Reverse Phase (C18)? A: If normal phase fails to separate isomers, C18 is the "nuclear option." Use Water/Acetonitrile with 0.1% Formic Acid . The acid protonates the quinoline (making it ionic), which completely eliminates silanol interactions and separates based purely on hydrophobicity [3].
References
-
Process Development for Antimalarials: "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate." American Chemical Society (ACS) Omega. (Describes the isolation of 4,7-dichloroquinoline from 4,5-isomer using EtOAc/Hexanes).
-
Stationary Phase Selection: "Chromatography: The Solid Phase." University of Rochester, Department of Chemistry. (Details the use of Alumina and TEA-deactivated silica for nitrogen heterocycles).
-
HPLC/Reverse Phase Methods: "HPLC methods for chloroquine determination." National Institutes of Health (PMC). (Discusses mobile phase pH adjustments for quinolines).
-
General Purification Protocols: "Purification of 4-Chloro-6,7-dimethoxyquinoline." BenchChem Application Notes.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H-NMR Spectral Interpretation of 7-Amino-5-chloroquinoline
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, quinoline derivatives form the backbone of numerous therapeutic agents, making their characterization a routine yet critical task. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 7-Amino-5-chloroquinoline, a key intermediate in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, compare it with structurally related molecules, and provide actionable protocols for acquiring high-quality data.
The Foundational Principles: Understanding the ¹H-NMR of Quinolines
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei.[1][2] In ¹H-NMR, we observe the behavior of protons in a magnetic field, which provides detailed information about their chemical environment.[3] For quinoline systems, the key parameters are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[3] Electron-withdrawing groups (like chlorine) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like an amino group) shield protons, moving their signals upfield (to lower ppm values).
-
Spin-Spin Coupling (J): This phenomenon, measured in Hertz (Hz), arises from the interaction of neighboring non-equivalent protons and results in the splitting of NMR signals.[4] The magnitude of the coupling constant provides information about the number of bonds separating the interacting protons and their dihedral angle.
-
Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.[4]
The quinoline ring system presents a complex interplay of these effects. The nitrogen atom in the heterocyclic ring significantly influences the chemical shifts of the adjacent protons. Furthermore, the electronic effects of substituents on the carbocyclic ring propagate throughout the molecule, leading to predictable changes in the ¹H-NMR spectrum.[5]
Predicted ¹H-NMR Spectrum of 7-Amino-5-chloroquinoline
Figure 1. Structure of 7-Amino-5-chloroquinoline with proton numbering.
Based on the analysis of substituent effects, the predicted chemical shifts, multiplicities, and coupling constants for the aromatic protons of 7-Amino-5-chloroquinoline in a non-polar solvent like CDCl₃ are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H2 | ~8.7 | Doublet of doublets (dd) | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.5 | The proton at C2 is deshielded by the adjacent nitrogen atom. |
| H3 | ~7.4 | Doublet of doublets (dd) | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 | Coupled to both H2 and H4. |
| H4 | ~8.4 | Doublet of doublets (dd) | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.5 | Deshielded by the peri-relationship to the nitrogen and the chloro group. |
| H6 | ~7.0 | Doublet (d) | J(H6,H8) ≈ 2.0 | Shielded by the ortho-amino group and coupled only to H8 (meta-coupling). |
| H8 | ~7.8 | Doublet (d) | J(H8,H6) ≈ 2.0 | Deshielded by the para-chloro group and coupled only to H6 (meta-coupling). |
| NH₂ | ~4.5 | Broad singlet (s) | - | The chemical shift of amine protons can vary depending on solvent and concentration. |
Comparative Analysis: Learning from Related Structures
To substantiate our predictions, we will compare the expected spectrum of 7-Amino-5-chloroquinoline with the experimental data of structurally similar compounds.
5-Aminoquinoline
The presence of an amino group at the 5-position significantly shields the protons on the carbocyclic ring.
| Proton | Chemical Shift (δ, ppm)[6] | Multiplicity[6] |
| H2 | 8.86 | dd |
| H3 | 7.28 | dd |
| H4 | 8.14 | dd |
| H6 | 6.78 | d |
| H7 | 7.57 | t |
| H8 | 7.48 | d |
| NH₂ | 4.25 | s |
Data obtained in CDCl₃.
8-Chloroquinoline
The electron-withdrawing chloro group at the 8-position deshields the protons in its vicinity.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 9.02 | dd |
| H3 | 7.45 | dd |
| H4 | 8.13 | dd |
| H5 | 7.79 | d |
| H6 | 7.44 | t |
| H7 | 7.71 | d |
By comparing these spectra, we can observe the distinct electronic effects of the amino and chloro substituents, which supports our predicted chemical shifts for 7-Amino-5-chloroquinoline. The amino group at C7 is expected to cause a significant upfield shift for H6 and H8 compared to an unsubstituted quinoline, while the chloro group at C5 will have a general deshielding effect on the entire molecule, particularly on H4 and H6.
Experimental Protocol for ¹H-NMR Data Acquisition
Acquiring a high-quality ¹H-NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology.
Sample Preparation
-
Weighing the Sample: Accurately weigh 1-5 mg of 7-Amino-5-chloroquinoline.[9]
-
Solvent Selection: Choose a suitable deuterated solvent.[10][11][12][13][14] Chloroform-d (CDCl₃) is a good starting point for many organic molecules.[15] For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[16] Be aware that the choice of solvent can affect chemical shifts.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[16]
Figure 2. Workflow for ¹H-NMR sample preparation.
Data Acquisition Parameters
The following are typical acquisition parameters for a standard ¹H-NMR experiment on a 400 MHz spectrometer.[17][18]
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for a few milligrams of sample. |
| Acquisition Time (AQ) | 3-4 s | Provides adequate digital resolution. |
| Relaxation Delay (D1) | 1-2 s | Allows for sufficient relaxation of protons between scans. |
| Spectral Width (SW) | 16 ppm | Covers the typical chemical shift range for organic molecules. |
Conclusion
The ¹H-NMR spectral interpretation of 7-Amino-5-chloroquinoline is a prime example of how a systematic, comparative approach can lead to confident structural assignment, even in the absence of a reference spectrum. By understanding the fundamental principles of NMR and the predictable electronic effects of substituents, researchers can effectively characterize novel quinoline derivatives. The protocols and comparative data provided in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of these important heterocyclic compounds.
References
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved February 10, 2026, from [Link]
-
Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved February 10, 2026, from [Link]
-
University of Wisconsin-Madison. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 10, 2026, from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved February 10, 2026, from [Link]
- Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 287.
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved February 10, 2026, from [Link]
-
University of Maryland. (2020, April 13). Optimized Default 1H Parameters. Retrieved February 10, 2026, from [Link]
-
University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved February 10, 2026, from [Link]
-
American Chemical Society. (2026, February 4). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]
-
American Chemical Society. (2026, February 9). Solvent-Free α-Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr) Ph2 Pd(cin)Cl. Retrieved February 10, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 10, 2026, from [Link]
- Gunther, H. (2013).
-
University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved February 10, 2026, from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved February 10, 2026, from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved February 10, 2026, from [Link]
-
University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved February 10, 2026, from [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved February 10, 2026, from [Link]
-
PubMed Central. (n.d.). Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review. Retrieved February 10, 2026, from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved February 10, 2026, from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved February 10, 2026, from [Link]
-
Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved February 10, 2026, from [Link]
-
AZoM. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved February 10, 2026, from [Link]
-
American Chemical Society. (2026, February 2). Solvent-Free α‑Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N‑Heterocyclic Carbene−Palladium Complex (SIPr)Ph2Pd(cin)Cl. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 10, 2026, from [Link]
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A Comparative Analysis of the Biological Activities of Chloroquine and its 7-Amino-5-chloroquinoline Analogue
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of quinoline-based therapeutics, chloroquine has long been a cornerstone, particularly in the fight against malaria. Its influence extends beyond its antimalarial properties to applications in managing autoimmune diseases due to its immunomodulatory effects. The 7-chloro-4-aminoquinoline scaffold of chloroquine is pivotal to its biological activity. This guide provides an in-depth comparison of the biological activities of chloroquine and its lesser-known analogue, 7-Amino-5-chloroquinoline. We will explore the established mechanisms of chloroquine and extrapolate, based on available structure-activity relationship studies of quinoline derivatives, how modifications at the 5 and 7 positions of the quinoline ring can profoundly impact its therapeutic potential.
Chloroquine: The Established Benchmark
Chloroquine, a 4-aminoquinoline derivative, has been a frontline antimalarial drug for decades.[1] Its multifaceted biological activities also include anti-inflammatory, immunomodulatory, and antiviral properties.[1][2]
Antimalarial Mechanism of Action
The primary antimalarial action of chloroquine targets the erythrocytic stage of the Plasmodium parasite.[3] Inside the red blood cell, the parasite digests hemoglobin in its acidic food vacuole, a process that releases large quantities of toxic free heme.[4] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[3][4]
Chloroquine, being a weak base, readily diffuses across membranes and accumulates in the acidic environment of the parasite's food vacuole.[3][5] Here, it is protonated and trapped. The accumulated chloroquine then interferes with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization.[6] The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[2][3]
Signaling Pathway: Antimalarial Action of Chloroquine
Caption: Mechanism of chloroquine's antimalarial activity.
Anti-inflammatory and Immunomodulatory Effects
Chloroquine and its hydroxylated analogue, hydroxychloroquine, are utilized in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[1][7] Their anti-inflammatory properties are attributed to several mechanisms, including:
-
Inhibition of T-cell proliferation: Chloroquine can suppress T-cell proliferation by inducing the cyclin-dependent kinase inhibitor p21.[8]
-
Modulation of cytokine production: It can interfere with the production of pro-inflammatory cytokines.
-
Lysosomotropic effects: By increasing the pH of lysosomes, chloroquine can interfere with antigen presentation and other cellular processes.[2]
The 7-Amino-5-chloroquinoline Analogue: A Structural Perspective
Direct comparative biological data for 7-Amino-5-chloroquinoline is scarce in the literature. However, we can infer its potential activities by examining structure-activity relationship (SAR) studies on the quinoline nucleus. The 7-chloro group of chloroquine is widely considered essential for its potent antimalarial activity.[9] Modifications at this position often lead to a reduction in efficacy.[10]
Impact of Modifications at the 7-Position
Studies involving the synthesis of various 4-aminoquinoline analogues have shown that replacing the 7-chloro group with other substituents can significantly alter the compound's biological profile.[11] For instance, some modifications have been explored to overcome chloroquine resistance.[10] The introduction of a 7-amino group would fundamentally change the electronic properties of the quinoline ring, which could affect its ability to interact with heme and inhibit hemozoin formation.
The Role of the 5-Position
Substitutions at the 5-position of the quinoline ring have also been investigated. The introduction of a chloro group at this position, in conjunction with a 7-amino group, would create a novel substitution pattern. The electronic and steric effects of these changes would likely influence the compound's ability to accumulate in the parasite's food vacuole and interact with its target.
Comparative Biological Activity: An Evidence-Based Postulation
While direct experimental data is lacking for a head-to-head comparison, we can present a theoretical comparison based on the known importance of the 7-chloro group in chloroquine.
| Biological Activity | Chloroquine | 7-Amino-5-chloroquinoline (Postulated) | Rationale for Postulation |
| Antimalarial Activity | Potent against sensitive strains.[10] | Likely reduced activity. | The 7-chloro group is crucial for the inhibition of β-hematin (hemozoin) formation.[9] Its replacement with an amino group would alter the necessary electronic properties for this interaction. |
| Anti-inflammatory Activity | Moderate activity.[1][8] | Activity is uncertain but potentially altered. | The immunomodulatory effects of quinolines are not solely dependent on the 7-chloro group. The overall structure's ability to affect lysosomal pH and cellular signaling would be the determining factor. |
| Cytotoxicity | Low to moderate.[7] | Unknown. | Cytotoxicity would need to be empirically determined, as minor structural changes can significantly impact a compound's interaction with human cells. |
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of these compounds, the following experimental workflows are recommended.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.
Experimental Workflow
Caption: Workflow for the in vitro antiplasmodial assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds (7-Amino-5-chloroquinoline and chloroquine as a control) in an appropriate solvent.
-
Parasite Culture: Culture P. falciparum (e.g., chloroquine-sensitive 3D7 or resistant K1 strains) in human red blood cells in a suitable culture medium.[11]
-
Assay Plate Setup: In a 96-well plate, add the serially diluted compounds, followed by the synchronized parasite culture (typically at the ring stage).
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasitic DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
In Vitro Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Step-by-Step Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predefined period (e.g., 1 hour).
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of cytokine production (IC₅₀).
Conclusion
While chloroquine remains a critical molecule in the study of quinoline-based therapeutics, the exploration of its analogues is essential for the development of new drugs, particularly in the face of growing drug resistance. Based on the established importance of the 7-chloro group for antimalarial activity, it is likely that 7-Amino-5-chloroquinoline would exhibit a significantly different, and potentially reduced, antiplasmodial profile compared to chloroquine. However, its anti-inflammatory and other biological activities remain to be elucidated. The experimental protocols outlined in this guide provide a robust framework for the direct, empirical comparison of these two compounds, which will be crucial for uncovering the therapeutic potential of novel quinoline derivatives.
References
- De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (2011). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Journal of Medicinal Chemistry, 44(1), 41-47.
-
DrugBank Online. (2020, April 21). Chloroquine. Retrieved from [Link]
- Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(21), 6357-6361.
- Krishna, V. R., Kumar, K. S., & Kumar, V. V. (2015). Synthesis of a new series of 5-amino-7-bromoquinolin-8-yl sulfonates and their antimicrobial activity. Medicinal Chemistry Research, 24(7), 2977-2985.
- Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220-233.
-
Lunkad, A. (2020, August 29). Chloroquine Mechanism of action [Video]. YouTube. [Link]
- de Souza, M. V. N., de Almeida, M. V., & da Silva, F. de C. (2018). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 29(12), 2534-2543.
- Kang, J. S., Lee, J. Y., Kim, H. J., & Kim, Y. S. (2015). Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation. European Journal of Immunology, 45(11), 3127-3137.
- Al-Bari, M. A. A. (2015). Chloroquine and hydroxychloroquine in the treatment of malaria and repurposing in treating COVID-19. Journal of Antimicrobial Chemotherapy, 70(9), 2445-2456.
- Osonwa, U. E., Ukoha, P. O., Onyelili, A. I., Odo, C. E., & Ejikeme, P. M. (2024). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 9(3), 3986-3999.
-
Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]
- El-Sayed, N. N. E., Mohamed, M. A., & El-Gaby, M. S. A. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 13(1), 649-658.
-
JJ Medicine. (2021, October 31). Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects [Video]. YouTube. [Link]
- Egan, T. J., Marques, H. M., & Musiwa, A. (2005). Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 48(2), 483-494.
- Musiol, R. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(11), 3342.
- Ghasemi, S., & Emami, S. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders - Drug Targets, 21(4), 546-564.
- El-Sayed, M. A. A., El-Malah, A. A., & Abdel-Aziz, M. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.
- Appiah-Opong, R., Ofori, M. F., & Tuffour, I. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54.
- Sullivan, D. J., Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870.
- Singh, N., & Panwar, H. (2019). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Journal of Antimicrobial Chemotherapy, 74(7), 1795-1805.
- Li, X., Wang, Y., Liu, Y., & Zhang, J. (2013). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Medicinal Chemistry Research, 22(10), 4871-4878.
- Obaleye, J. A., Adebayo, J. O., & Adediji, J. F. (2014). New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. British Journal of Pharmaceutical Research, 4(16), 1957-1968.
- Kouakou, K. L. P., Konan, N. A., & Mamyrbekova-Békro, J. A. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(4), 239-244.
- Singh, R. K., Kumar, S., & Singh, P. (2023). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. International Journal of Innovative Research in Technology, 10(2), 1-10.
- Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2015). Synthesis of 7-chloroquinolinyl-4-aminochalcone derivatives as potential antimalarial and anticancer agents. Medicinal Chemistry Research, 24(12), 4089-4103.
- Oguejiofor, C. J., Egbuna, C., & Ujam, O. T. (2023). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. Malaria World Journal, 14(1), 1-10.
- Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235.
- El-Gaby, M. S. A., Atlam, F. M., & Gaffer, H. E. D. A. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Chemistry, 4(2), 488-500.
- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Nature Reviews Drug Discovery, 3(6), 509-520.
- Kumar, A., Kumar, K., Kumar, V., & Singh, R. K. (2019). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline-Benzimidazole Hybrids. Molecules, 24(18), 3356.
- Kumar, A., Kumar, S., & Kumar, D. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(5), 485-494.
- Osonwa, U. E., Ukoha, P. O., Onyelili, A. I., Odo, C. E., & Ejikeme, P. M. (2024). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 9(3), 3986-3999.
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- 12. researchgate.net [researchgate.net]
Comparative Spectroscopic Profiling: 7-Amino-5-chloroquinoline
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption characteristics of 7-Amino-5-chloroquinoline , a specific regioisomer of the aminoquinoline family often utilized as a precursor in the synthesis of antimalarial analogs and fluorescent probes.
Unlike its more common isomer (4-amino-7-chloroquinoline, the chloroquine precursor), the 7-amino-5-chloro variant exhibits distinct electronic transitions due to the specific meta relationship between the amine donor and the chlorine acceptor on the benzenoid ring. This guide compares its spectral profile against established structural analogs to provide reference baselines for researchers.[1]
Electronic Structure & Theoretical Basis
To interpret the spectra accurately, one must understand the electronic "push-pull" system within the molecule:
-
Chromophore Base: The Quinoline ring system (naphthalene analog with one nitrogen).[1]
-
Primary Auxochrome (C7-Amino): The lone pair on the amino group (
) participates in mesomeric donation (+M) into the ring, significantly lowering the energy gap between the HOMO and LUMO. This causes a strong bathochromic (red) shift compared to unsubstituted quinoline.[1] -
Secondary Substituent (C5-Chloro): The chlorine atom exerts dual effects:
-
Inductive Withdrawal (-I): Stabilizes the ground state.[1]
-
Mesomeric Donation (+M): Weaker than the amine, but contributes to the
-electron system. -
Steric & Regio-effect: Located at C5 (perisubstitution position relative to C4), it influences the electronic density of the adjacent ring but is less conjugated to the ring nitrogen than a C4 substituent would be.
-
Predicted Spectral Behavior: The combination of the C7-amine and C5-chloro substituents results in a broad absorption band in the 330–350 nm region (UVA), with significant solvatochromic sensitivity.
Comparative Spectral Data
The following table contrasts the target molecule with its direct structural analogs. Note that values are solvent-dependent (typically Methanol or Ethanol).[1]
| Feature | Target: 7-Amino-5-chloroquinoline | Reference: 7-Aminoquinoline | Isomer: 4-Amino-7-chloroquinoline |
| Primary | 335 – 348 nm (Est.) | 325 – 335 nm | 330 – 347 nm |
| Secondary Band | ~240 – 250 nm | ~240 nm | ~220 – 230 nm |
| Electronic Influence | Synergistic +M (Amino) & -I/+M (Chloro) | Strong +M (Amino) only | Strong +M (Amino) para to Ring N |
| Appearance | Yellow/Brown Crystalline Solid | Yellow Solid | White/Off-white Solid |
| Key Transition |
Note on Isomerism: Do not confuse the target with 4-amino-7-chloroquinoline . The 4-amino isomer has a more intense charge transfer band due to the direct conjugation path between the C4-amine and the ring nitrogen.[1] The 7-amino-5-chloro variant has a disrupted conjugation path, often resulting in lower molar absorptivity (
).[1]
Solvatochromism & pH Effects
The spectral profile of 7-Amino-5-chloroquinoline is highly sensitive to the environment.[1]
A. Solvent Polarity (Solvatochromism) [1]
-
Non-Polar (Hexane/Dioxane): Exhibits vibrational fine structure;
shifts to shorter wavelengths (Hypsochromic/Blue shift).[1] -
Polar Protic (Methanol/Water): The excited state (which is more polar) is stabilized by the solvent, causing a Red Shift (Bathochromic) and loss of fine structure.
B. pH Dependence (Acid-Base Equilibria)
-
Neutral pH: The molecule exists as the free base.[1] Absorption is dominated by the amine-to-ring charge transfer.[1]
-
Acidic pH (pH < 4):
-
Ring Nitrogen Protonation: The first protonation occurs at the ring nitrogen (pyridinium ion).[1] This dramatically increases the electron-withdrawing power of the ring, enhancing the internal charge transfer from the 7-amino group. Result: Significant Red Shift (
nm). -
Amine Protonation (Very Low pH): At very high acidity, the exocyclic amine protonates (
).[1] The auxochromic effect is lost.[1] Result: Spectrum collapses to resemble the unsubstituted quinolinium ion (Blue Shift).[1]
-
Experimental Protocol: Reliable Characterization
Since specific literature values can vary by synthesis batch, use this self-validating protocol to determine the exact
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1]
-
Reference Standard: Quinine Sulfate (for calibration) or 7-Aminoquinoline.[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–800 nm).[1]
-
Cuvettes: Quartz (1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Serial Dilution (Linearity Check):
-
Prepare 5 dilutions ranging from
to . -
Why? To ensure the absorbance falls within the linear dynamic range (0.1 – 1.0 A) and to calculate the Molar Extinction Coefficient (
).
-
-
Baseline Correction:
-
Measurement:
-
Acid Shift Validation (Confirmation Test):
Workflow Visualization
The following diagram illustrates the logical flow for characterizing the spectral properties of this aminoquinoline derivative.
Caption: Workflow for the spectrophotometric characterization of 7-Amino-5-chloroquinoline, including validation steps.
References
-
Vippagunta, S. R., et al. (1999).[1] "Structural specificity of 4-aminoquinolines for inhibition of beta-hematin formation." Journal of Medicinal Chemistry. Link
-
Egan, T. J., et al. (2000).[1] "Quinoline antimalarials: Mechanisms of action and resistance."[1][2] Journal of Inorganic Biochemistry. Link[1]
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline (Isomer Comparison)." PubChem. Link[1]
-
Sigma-Aldrich. (2024).[1] "Product Specification: Aminoquinoline Derivatives." Link
-
Kaschula, C. H., et al. (2002).[1] "Structure-activity relationships in 4-aminoquinoline antiplasmodials." Journal of Medicinal Chemistry. Link
Sources
Benchmarking synthesis routes for 5-chloro-7-aminoquinoline
Executive Summary
Target Molecule: 5-Chloro-7-aminoquinoline CAS: N/A (Isomer specific) / Core Scaffold: 5,7-disubstituted quinoline Primary Application: Precursor for antimalarial agents (chloroquine analogs), kinase inhibitors, and antibacterial ligands.
This guide benchmarks the synthesis of 5-chloro-7-aminoquinoline , focusing on the critical chemoselective reduction of its nitro-precursor (5-chloro-7-nitroquinoline). While the quinoline core can be constructed via Skraup cyclization, the industrial bottleneck lies in reducing the nitro group at position 7 without removing the labile chlorine atom at position 5 (hydrodehalogenation).
The Verdict:
-
For Scalability & Cost: The Bechamp Reduction (Fe/HCl) is the superior route, offering the best balance of cost and chemoselectivity.
-
For Lab-Scale Purity: Stannous Chloride (
) reduction provides the cleanest profile but incurs high reagent costs and toxic waste disposal. -
Avoid: Standard Catalytic Hydrogenation (
/Pd-C) is not recommended due to significant reductive dechlorination (15–20% yield loss to 7-aminoquinoline).
Route Analysis & Benchmarking
The synthesis hinges on the transformation of 5-chloro-7-nitroquinoline to 5-chloro-7-aminoquinoline . Three methodologies were evaluated based on Yield, Purity, Scalability, and Green Chemistry metrics (E-Factor).
Comparative Data Matrix
| Metric | Route A: Bechamp Reduction (Fe/HCl) | Route B: Stannous Chloride ( | Route C: Catalytic Hydrogenation ( |
| Yield | 88 - 92% | 82 - 85% | 65 - 75% (loss to side products) |
| Chemoselectivity | High (>99%) | High (>98%) | Low (Dechlorination occurs) |
| Reagent Cost | Low (Iron powder) | High ( | Medium (Catalyst recycling possible) |
| Scalability | Excellent (Industrial standard) | Poor (Stochiometric waste) | Good (if poisoned catalyst used) |
| E-Factor (Waste) | High (Iron sludge) | Very High (Tin salts) | Low (Solvent/Water only) |
| Reaction Time | 2 - 4 Hours | 1 - 2 Hours | 4 - 6 Hours |
Pathway Visualization
The following diagram illustrates the competitive pathways and the "Dechlorination Trap" inherent in Route C.
Figure 1: Comparison of reduction pathways. Note the divergence in Route C leading to the dechlorinated impurity.
Deep Dive: Technical Justification
Why Route A (Bechamp) Wins
The Bechamp reduction utilizes iron powder in acidic media. The mechanism involves electron transfer from the metal surface to the nitro group. Crucially, under these conditions (
The Failure Mode of Route C (Catalytic Hydrogenation)
While
Validated Experimental Protocol
Selected Route: Route A (Modified Bechamp Reduction) Scale: Laboratory (10 mmol) -> Scalable to Pilot Plant.
Reagents & Equipment[1][2][3][4][5]
-
Precursor: 5-Chloro-7-nitroquinoline (2.08 g, 10 mmol).
-
Reductant: Iron Powder (325 mesh, reduced) (2.8 g, 50 mmol).
-
Solvent/Acid: Ethanol (50 mL), Water (10 mL), Conc. HCl (1 mL).
-
Catalyst: Ammonium Chloride (
) (0.5 g) - Acts as an electrolyte to accelerate the reaction.
Step-by-Step Workflow
-
Activation: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the Iron powder in Water (10 mL) and Conc. HCl (1 mL). Stir vigorously at 50°C for 10 minutes to etch the iron surface (activation).
-
Addition: Add the Ethanol (50 mL) and Ammonium Chloride. Then, add the 5-Chloro-7-nitroquinoline in small portions over 15 minutes.
-
Checkpoint: Monitor exotherm. Maintain temperature below 70°C to prevent solvent boil-over.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours.
-
Validation: Spot TLC (50:50 Ethyl Acetate/Hexane). The starting material (
) should disappear, replaced by a fluorescent amine spot ( ).
-
-
Basification: Cool the mixture to room temperature. Adjust pH to ~9 using saturated Sodium Bicarbonate (
) solution. This precipitates iron salts as sludge.[1] -
Filtration (The Critical Step): Filter the slurry through a Celite pad to remove the iron sludge. Wash the pad thoroughly with warm Ethyl Acetate (3 x 20 mL) to recover adsorbed product.
-
Note: The iron sludge can trap the product; thorough washing is essential for yield.
-
-
Extraction: Evaporate the ethanol from the filtrate. Extract the remaining aqueous residue with Ethyl Acetate (3 x 30 mL). Dry organics over Anhydrous
. -
Isolation: Concentrate in vacuo to yield the crude amine as a yellowish-brown solid. Recrystallize from Ethanol/Water if purity <95% is required.
Purification Logic Tree
Figure 2: Workup and purification decision matrix.
References
-
Béchamp, A. (1854).[1] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196.
-
BenchChem. (2025).[2][3] "Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide". BenchChem Technical Library.
-
Ustinov, I. I., & Hlytin, N. V. (2024). "Selective Reduction of 5,7-Dinitro-8-hydroxyquinoline". Chemistry of Heterocyclic Compounds.
-
Chem-Station Int. Ed. (2017).[1] "Bechamp Reduction: General Characteristics and Experimental Procedure".
-
Spain, J. C. (1995). "Biodegradation of Nitroaromatic Compounds". Annual Review of Microbiology. (Discusses enzymatic dechlorination risks).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Amino-5-chloroquinoline
The core logic behind these procedures is the management of risk associated with the potential toxicity and environmental impact of chlorinated aromatic amines. The procedures outlined below are designed to be a self-validating system, ensuring that each step minimizes exposure and prevents environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 7-Amino-5-chloroquinoline with the appropriate personal protective equipment (PPE). The rationale for this is to create a primary barrier against potential skin and eye irritation, as well as inhalation of any fine particulates.
Table 1: Personal Protective Equipment (PPE) for Handling 7-Amino-5-chloroquinoline
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent direct skin contact, which can cause irritation. |
| Eye Protection | Safety goggles or a face shield | To protect the eyes from splashes or airborne particles of the compound, which is expected to be a serious eye irritant[1][2]. |
| Lab Coat | Standard laboratory coat | To protect clothing and underlying skin from contamination[3][4]. |
| Respiratory | Work in a certified chemical fume hood | To prevent inhalation of any dust or vapors, as related compounds can cause respiratory irritation[2]. |
Always wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[4][5]. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower for immediate emergency use[6].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 7-Amino-5-chloroquinoline is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5][7].
Step 1: Waste Segregation and Collection
The first critical step is the proper segregation of waste to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste :
-
Collect any unused or expired 7-Amino-5-chloroquinoline powder in a dedicated, sealable hazardous waste container.
-
This container should be made of a chemically compatible material, such as high-density polyethylene (HDPE).
-
Clearly label the container with "Hazardous Waste," the full chemical name "7-Amino-5-chloroquinoline," and any known hazard symbols (e.g., irritant, toxic)[7].
-
-
Contaminated Materials :
-
Liquid Waste :
-
If 7-Amino-5-chloroquinoline has been dissolved in a solvent, collect this solution in a dedicated, sealed, and clearly labeled hazardous waste container for liquid waste[7].
-
The label should include the chemical name and the solvent(s) used.
-
Step 2: Waste Storage
Proper storage of hazardous waste is crucial to maintaining a safe laboratory environment while awaiting pickup.
-
Store all sealed hazardous waste containers in a designated and secure satellite accumulation area[7].
-
This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents, as these can lead to violent reactions with some quinoline derivatives[9].
-
Ensure that the storage area complies with all institutional and regulatory requirements.
Step 3: Final Disposal
The final disposal of 7-Amino-5-chloroquinoline must be handled by professionals to ensure it is done in an environmentally responsible and compliant manner.
-
Arrange for the pickup and disposal of the hazardous waste through a certified hazardous waste management company[7][10].
-
Provide the disposal company with a complete and accurate inventory of the waste.
-
The likely method of disposal for this type of compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts[10].
Emergency Procedures: Spill and Exposure
In the event of an accidental spill or exposure, immediate and correct action is vital.
Spill Cleanup Protocol
-
Evacuate and Secure : If the spill is large, evacuate non-essential personnel from the area and ensure adequate ventilation[11].
-
Personal Protection : Before cleaning up, don the appropriate PPE as outlined in Table 1.
-
Containment and Cleanup :
-
Decontamination :
-
After removing the bulk of the spill, decontaminate the area with an appropriate solvent, followed by a thorough cleaning with soap and water[7].
-
Collect all cleanup materials as hazardous waste.
-
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][13].
-
Skin Contact : Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention[1].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-Amino-5-chloroquinoline.
Caption: Decision workflow for the safe disposal of 7-Amino-5-chloroquinoline.
References
- Vertex AI Search. (2015).
- Chemos GmbH & Co.KG. (2019).
- Cole-Parmer.
- Benchchem. (2025). Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol.
- Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005).
- Apollo Scientific. (2022). 5-Chloro-8-hydroxyquinoline.
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
- Cleanchem Laboratories.
- Santa Cruz Biotechnology. 2-Amino-8-hydroxyquinoline.
- Simplilearn. (2024). Lab Safety Rules and Guidelines.
- PubChem. 5-Chloroquinoline.
- Benchchem. (2025).
- Pharmaguideline.
- Fisher Scientific. (2025).
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- 4. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
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- 13. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 7-Amino-5-chloroquinoline
Hazard Identification and Risk Assessment: Understanding the "Why"
7-Amino-5-chloroquinoline belongs to the family of quinolines and aromatic amines, classes of compounds known for their biological activity and potential hazards. Based on data from similar structures, we must assume 7-Amino-5-chloroquinoline presents several potential risks:
-
Skin and Eye Irritation: Like many quinoline derivatives, this compound is expected to be an irritant.[2][3][4][5][6][7] Direct contact can cause inflammation, redness, and discomfort.
-
Acute Toxicity: Ingestion and potentially inhalation or skin absorption could be harmful.[6][8][9] Aromatic amines as a class can have systemic effects.
-
Respiratory Tract Irritation: If handled as a fine powder, inhalation may lead to irritation of the respiratory system.[3][10]
Given these potential hazards, a thorough risk assessment is the first critical step before any procedure. This involves evaluating the quantity of the compound being used, the nature of the experimental procedure (e.g., weighing, dissolving, heating), and the potential for aerosolization or spillage.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and is dictated by the anticipated hazards. The following table summarizes the minimum required PPE for handling 7-Amino-5-chloroquinoline.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[11][12] | Standard safety glasses are insufficient as they do not protect against splashes or fine dust. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection, especially during tasks with a higher risk of splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[11][13] | To prevent direct skin contact. It is crucial to inspect gloves for any signs of degradation or punctures before use and to practice proper glove removal techniques to avoid contaminating your skin. |
| Body Protection | A flame-resistant lab coat. For larger quantities or splash-prone procedures, a chemical-resistant apron is also recommended.[14] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is necessary when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust.[13][14][15] | To prevent inhalation of the compound, which can cause respiratory irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Caption: Workflow for Safe Handling of 7-Amino-5-chloroquinoline.
Detailed Protocol for Solution Preparation:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (e.g., spatula, weigh boat, beaker, stir bar, solvent).
-
-
Weighing the Compound:
-
Perform all manipulations of the solid compound within the fume hood to contain any dust.
-
Use a spatula to carefully transfer the desired amount of 7-Amino-5-chloroquinoline to a weigh boat.[1] Avoid creating dust by minimizing the drop height.
-
Close the primary container immediately after use.
-
-
Dissolution:
-
Place the beaker with the solvent and a stir bar on a stir plate inside the fume hood.
-
Slowly add the weighed 7-Amino-5-chloroquinoline to the solvent to prevent splashing.[1]
-
If heating is necessary, use a controlled heating source like a heating mantle and ensure a condenser is in place to prevent the release of vapors.[1]
-
-
Post-Handling:
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper waste management is a critical final step in the safe handling of any chemical. All waste generated from handling 7-Amino-5-chloroquinoline must be treated as hazardous.[17]
-
Solid Waste:
-
Liquid Waste:
-
Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "7-Amino-5-chloroquinoline," and the associated hazards (e.g., Toxic, Irritant).[1]
-
Store all waste containers in a designated satellite accumulation area until they can be collected by a licensed waste disposal service.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[10] Seek medical attention.
-
Spill: For a small spill, and only if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these principles of hazard awareness, meticulous planning, and procedural discipline, you can confidently and safely work with 7-Amino-5-chloroquinoline, upholding the highest standards of laboratory safety.
References
- Fisher Scientific. Safety Data Sheet for 5-Chloro-8-hydroxyquinoline.
- Fisher Scientific. Safety Data Sheet for 5-Chloro-8-hydroxyquinoline.
- Cole-Parmer.
- 7-Aminoquinoline - Safety D
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09).
- Emergency Response & PPE - Ammonia Refriger
- Federal Office of Consumer Protection and Food Safety (BVL). Personal protective equipment when handling plant protection products.
- BenchChem. Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol.
- NextGen Protocols.
- Sigma-Aldrich.
- PozeSCAF. Chemistry Lab Safety Rules.
- PubChem. 4-Amino-7-chloroquinoline.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Material Safety D
- Loba Chemie.
- Santa Cruz Biotechnology.
- BenchChem.
- BenchChem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
- Penta Chemicals.
- ECHEMI.
- PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.de [fishersci.de]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. velsafe.com [velsafe.com]
- 12. Ammonia Emergency Planning & Response & PPE | Ammonia PSM / RMP Training: Process Safety Management / Risk Magement Programs for Industrial Ammonia Refrigeration Systems [chemnep.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. actylislab.com [actylislab.com]
- 15. lobachemie.com [lobachemie.com]
- 16. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
